Product packaging for 1,3,8-Triazaspiro[4.5]decane-2,4-dione(Cat. No.:CAS No. 13625-39-3)

1,3,8-Triazaspiro[4.5]decane-2,4-dione

Cat. No.: B084146
CAS No.: 13625-39-3
M. Wt: 169.18 g/mol
InChI Key: HRSWSISJJJDBOQ-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B084146 1,3,8-Triazaspiro[4.5]decane-2,4-dione CAS No. 13625-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-5-7(10-6(12)9-5)1-3-8-4-2-7/h8H,1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSWSISJJJDBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276240
Record name 1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13625-39-3
Record name 1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1,3,8-Triazaspiro[4.5]decane-2,4-dione. This spirohydantoin derivative has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including its activity as a myelostimulator and a delta opioid receptor (DOR) agonist.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its development as a potential drug candidate, influencing its formulation, pharmacokinetics, and pharmacodynamics.

Core Physicochemical Data

Precise experimental determination of all physicochemical parameters for this compound is not extensively documented in publicly available literature. The following table summarizes available computed data, which serves as a valuable estimation for drug discovery and development processes.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂Sigma-Aldrich
Molecular Weight 169.18 g/mol Sigma-Aldrich
XLogP3 -1.1PubChem
Hydrogen Bond Donors 3PubChem
Hydrogen Bond Acceptors 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 169.085126 g/mol PubChem
Topological Polar Surface Area 75.2 ŲPubChem
Heavy Atom Count 12PubChem
Formal Charge 0PubChem
Complexity 211PubChem

Note: The values presented above are computationally derived and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Apparatus

  • A small, finely powdered sample of this compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

Due to the likely thermal instability of the compound at atmospheric pressure, the boiling point is best determined under reduced pressure.

Methodology: Vacuum Distillation

  • A sample of the compound is placed in a distillation flask suitable for vacuum distillation.

  • The apparatus is connected to a vacuum pump, and the pressure is reduced to a stable, known value.

  • The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded.

  • The observed boiling point at the reduced pressure can be extrapolated to atmospheric pressure using a nomograph, although decomposition may still occur.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value(s) are determined from the midpoint of the buffer region(s) of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • A solution of this compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The mixture is then centrifuged to ensure complete separation of the two phases.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Methodology: Equilibrium Shake-Flask Method

  • An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.

  • The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental and biological contexts of this compound, the following diagrams have been generated.

G cluster_0 Physicochemical Profiling Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) A->C D Melting Point Determination B->D C->D E Solubility (Aqueous & Organic) D->E F pKa Determination D->F G LogP/LogD Determination D->G H Crystal Form Analysis (XRD) D->H I Data Analysis & Candidate Selection E->I F->I G->I H->I

Physicochemical Profiling Workflow

Derivatives of this compound have been identified as agonists of the delta opioid receptor (DOR), a G-protein coupled receptor (GPCR). The signaling cascade initiated by DOR activation is complex and can proceed through both G-protein dependent and independent (β-arrestin mediated) pathways.

G cluster_0 Delta Opioid Receptor (DOR) Signaling cluster_1 G-Protein Dependent Pathway cluster_2 β-Arrestin Pathway Agonist Agonist DOR DOR Agonist->DOR DOR_P Phosphorylated DOR Gαi/o Activation Gαi/o Activation DOR->Gαi/o Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gαi/o Activation->Adenylyl Cyclase Inhibition  - Gβγ Subunit Gβγ Subunit Gαi/o Activation->Gβγ Subunit ↓ cAMP ↓ cAMP Adenylyl Cyclase Inhibition->↓ cAMP ↓ PKA Activity ↓ PKA Activity ↓ cAMP->↓ PKA Activity Activate GIRK Channels Activate GIRK Channels Gβγ Subunit->Activate GIRK Channels  + Inhibit Ca2+ Channels Inhibit Ca2+ Channels Gβγ Subunit->Inhibit Ca2+ Channels  - K+ Efflux\n(Hyperpolarization) K+ Efflux (Hyperpolarization) Activate GIRK Channels->K+ Efflux\n(Hyperpolarization) ↓ Ca2+ Influx\n(↓ Neurotransmitter Release) ↓ Ca2+ Influx (↓ Neurotransmitter Release) Inhibit Ca2+ Channels->↓ Ca2+ Influx\n(↓ Neurotransmitter Release) β-Arrestin Recruitment β-Arrestin Recruitment DOR_P->β-Arrestin Recruitment Receptor Internalization Receptor Internalization β-Arrestin Recruitment->Receptor Internalization MAPK Pathway Activation\n(e.g., ERK1/2) MAPK Pathway Activation (e.g., ERK1/2) β-Arrestin Recruitment->MAPK Pathway Activation\n(e.g., ERK1/2) Receptor Downregulation/\nRecycling Receptor Downregulation/ Recycling Receptor Internalization->Receptor Downregulation/\nRecycling

Delta Opioid Receptor Signaling Pathways

Conclusion

This compound represents a scaffold of significant interest for the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties are not yet widely available, the established protocols outlined in this guide provide a clear path for the necessary characterization. The elucidation of these properties is a critical step in advancing compounds of this class from discovery to clinical candidates. Further research into its biological mechanisms, particularly its interaction with the delta opioid receptor and the downstream signaling consequences, will be essential in realizing its full therapeutic potential.

References

The Emergence of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Novel Chemotype with Dual Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core has recently been identified as a novel and versatile chemical scaffold, giving rise to compounds with significant therapeutic potential in two distinct and critical areas of unmet medical need: the management of pain and neurological disorders through agonism of the delta opioid receptor (DOR), and the prevention of ischemia-reperfusion injury by inhibiting the mitochondrial permeability transition pore (mPTP). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising chemotype, tailored for researchers, scientists, and professionals in the field of drug development.

A Novel Class of Delta Opioid Receptor (DOR) Agonists

Derivatives of this compound have been discovered as a new class of selective DOR agonists.[1][2] This discovery is particularly significant as many previously developed DOR agonists share a common chemotype, which has been associated with adverse effects such as seizures and tachyphylaxis.[2] The identification of this novel scaffold opens up new avenues for the development of safer and more effective analgesics and treatments for various neurological and psychiatric disorders.[1][2]

Discovery and Pharmacological Profile

The this compound DOR agonists were identified through a high-throughput screening of a G-protein coupled receptor (GPCR)-focused chemical library using a β-arrestin recruitment assay.[2] The most potent compounds from this screening exhibit submicromolar binding affinity for the DOR and act as agonists by inhibiting cyclic adenosine monophosphate (cAMP) production.[2] Notably, these compounds show a degree of bias towards G-protein signaling over β-arrestin recruitment, a characteristic that is hypothesized to be beneficial in avoiding the adverse effects associated with some DOR agonists.[2] The lead compound from this series has demonstrated anti-allodynic efficacy in a preclinical model of inflammatory pain.[1]

Quantitative Data: In Vitro Pharmacological Characterization

The following table summarizes the in vitro pharmacological data for the key this compound DOR agonist derivatives at the delta opioid receptor.

CompoundBinding Affinity (Ki, nM)cAMP Inhibition (IC50, nM)β-arrestin 2 Recruitment (EC50, nM)β-arrestin 2 Recruitment (% Emax vs. SNC80)
Compound 1 180160>1000050
Compound 2 320450>1000040
Compound 3 8101300>1000029

Data extracted from Meqbil et al., 2024.[2]

Signaling Pathways

The this compound derivatives exhibit a preference for the G-protein signaling pathway over the β-arrestin pathway, which is a key feature of their pharmacological profile.

DOR_Signaling cluster_agonist This compound Agonist cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist Agonist DOR Delta Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Arrestin β-Arrestin 2 DOR->Arrestin Recruits (Weakly) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia Desensitization Receptor Desensitization & Adverse Effects Arrestin->Desensitization

DOR Agonist Signaling Pathways
Experimental Protocols

The following diagram illustrates the general workflow for the in vitro characterization of the this compound DOR agonists.

Experimental_Workflow_DOR A Compound Synthesis/ Acquisition C Radioligand Binding Assay A->C D cAMP Inhibition Assay (GloSensor™) A->D E β-Arrestin Recruitment Assay (PathHunter®) A->E B Cell Culture (HEK293FT cells expressing DOR) B->C B->D B->E F Data Analysis (pKi, IC50, pEC50, Emax) C->F D->F E->F

In Vitro Assay Workflow for DOR Agonists

This protocol is adapted from the methods described by Meqbil et al., 2024.[2]

  • Membrane Preparation: Membranes from HEK293FT cells stably expressing the human delta opioid receptor are prepared.

  • Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-naltrindole is used as the radioligand.

  • Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compounds in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of unlabeled naloxone.

  • Termination: The reaction is terminated by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

This protocol is based on the methods described by Meqbil et al., 2024.[2]

  • Cell Transfection: HEK293FT cells are transiently transfected with a pGloSensor-22F-cAMP plasmid and a plasmid encoding the human delta opioid receptor.

  • Cell Plating: Transfected cells are seeded into 384-well plates.

  • Compound Addition: Varying concentrations of the test compounds are added to the wells.

  • Forskolin Stimulation: After a brief incubation with the test compounds, cells are stimulated with forskolin to induce cAMP production.

  • Luminescence Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 values, representing the concentration of agonist that inhibits 50% of the forskolin-induced cAMP production, are determined from the concentration-response curves.

This protocol is adapted from the methods described by Meqbil et al., 2024.[2]

  • Cell Line: A PathHunter® cell line co-expressing the human delta opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor tag is used.

  • Cell Plating: Cells are plated in 384-well plates.

  • Compound Addition: Varying concentrations of the test compounds are added to the wells.

  • Incubation: The plates are incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection: A detection reagent containing the substrate for the complemented enzyme is added.

  • Luminescence Measurement: The resulting chemiluminescent signal is measured with a plate reader.

  • Data Analysis: The EC50 values and Emax (relative to a standard agonist like SNC80) are determined from the concentration-response curves.

A Novel Class of Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

The 1,3,8-triazaspiro[4.5]decane scaffold has also been identified as a core structure for the development of potent inhibitors of the mitochondrial permeability transition pore (mPTP).[3] The opening of the mPTP is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury (IRI) that occurs in conditions like myocardial infarction and stroke.[3][4]

Mechanism of Action and Therapeutic Potential

These compounds are designed as simplified analogues of the spirocyclic portion of Oligomycin A and are proposed to target the c-subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[4][5] By inhibiting the opening of the mPTP, these molecules can prevent the downstream consequences of IRI, including mitochondrial swelling, ATP depletion, release of apoptotic factors, and ultimately, cell death.[4][5] This mechanism of action presents a promising strategy for the development of cardio- and neuroprotective agents.[6]

Quantitative Data: In Vitro mPTP Inhibition

The following table presents the in vitro mPTP opening inhibition data for a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share the core spirocyclic scaffold.

CompoundR GroupXmPTP Inhibition (%, 1µM)
13a MethylNH25
14a MethylO19
13b IsopropylNH22
14b IsopropylOInactive
13c IsobutylNH35
14c IsobutylO28
13d PhenylNH33
14d PhenylO26
13e BenzylNH43
14e BenzylO38
13f 4-F-benzylNH31
14f 4-F-benzylO24

Data extracted from Albanese et al., 2025.[4]

Role in Cardioprotection

The inhibition of the mPTP by 1,3,8-triazaspiro[4.5]decane derivatives represents a key mechanism for protecting cardiac cells from ischemia-reperfusion injury.

mPTP_Inhibition cluster_stress Cellular Stress cluster_mPTP Mitochondrion cluster_apoptosis Cell Fate IRI Ischemia-Reperfusion Injury (IRI) ROS_Ca ↑ ROS & Ca²⁺ IRI->ROS_Ca mPTP mPTP Opening ROS_Ca->mPTP Mito_Swelling Mitochondrial Swelling mPTP->Mito_Swelling Cyto_c Cytochrome c Release mPTP->Cyto_c Apoptosis Apoptosis & Cell Death Mito_Swelling->Apoptosis Cyto_c->Apoptosis Inhibitor 1,3,8-Triazaspiro[4.5]decane -2,4-dione Inhibitor Inhibitor->mPTP Inhibits

Mechanism of mPTP Inhibition in Cardioprotection
Experimental Protocols

This protocol is a summary of the solid-phase synthesis described by Albanese et al., 2025.[4]

  • Resin Loading: The synthesis is initiated on a solid support resin (e.g., Rink amide or Wang resin).

  • Fmoc Deprotection: The Fmoc protecting group of the first amino acid is removed using a solution of piperidine in DMF.

  • Coupling: The second Fmoc-protected amino acid is coupled to the resin-bound amino acid using DIC and HOBt in DMF.

  • Second Fmoc Deprotection: The Fmoc group of the dipeptide is removed.

  • Cyclization: The resin-bound dipeptide is reacted with N-benzyl-4-piperidone in the presence of p-TsOH to form the spirocyclic core. The reaction conditions (solvent and time) are adjusted based on the resin used.

  • Cleavage: The final compound is cleaved from the solid support using a cleavage cocktail (e.g., TFA/H₂O/Et₃SiH).

  • Purification: The crude product is purified by semi-preparative HPLC.

This protocol is based on the methods described by Albanese et al., 2025.[5]

  • Cell Culture: Human ventricular cardiomyocytes (AC16) are cultured in appropriate media.

  • Compound Pre-treatment: The cells are pre-treated with the test compounds at the desired concentration (e.g., 1 µM).

  • mPTP Opening Induction: Ionomycin, a Ca²⁺ ionophore, is added to the cells to induce the opening of the mPTP.

  • Fluorescence Measurement: The opening of the mPTP is monitored using the calcein-cobalt (Co²⁺) quenching method. In this assay, calcein-AM loaded cells will fluoresce. Upon mPTP opening, Co²⁺ enters the mitochondria and quenches the calcein fluorescence. The change in fluorescence is measured using fluorescence microscopy.

  • Data Analysis: The percentage of mPTP opening inhibition is calculated by comparing the fluorescence in compound-treated cells to that in vehicle-treated cells.[5]

Conclusion

The this compound scaffold represents a significant discovery in medicinal chemistry, providing a foundation for the development of two distinct classes of therapeutic agents. As DOR agonists, these compounds offer the potential for a new generation of analgesics with an improved safety profile. As mPTP inhibitors, they present a novel strategy for mitigating the damage caused by ischemia-reperfusion injury. The data and protocols presented in this guide are intended to facilitate further research and development of this versatile and promising chemotype.

References

Unveiling the Solid-State Architecture of a Spirohydantoin Core: A Crystallographic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The crystal structure of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione was determined by single-crystal X-ray diffraction. A summary of the key crystallographic and refinement data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₅H₁₇ClN₂O₄S
Formula Weight356.82
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.1722 (4)
b (Å)17.4561 (12)
c (Å)15.1355 (9)
β (°)94.460 (5)
Volume (ų)1625.80 (18)
Z4
Radiation typeMo Kα
µ (mm⁻¹)0.38
Temperature (K)173
Crystal size (mm)0.38 × 0.36 × 0.33

Molecular Geometry and Conformation

The molecular structure reveals key conformational features of the spirocyclic system. The hydantoin ring is essentially planar, with a root-mean-square deviation of 0.006 Å.[1] The cyclohexane ring, a critical component of the spiro scaffold, adopts a stable chair conformation.[1] The magnitudes of the endocyclic torsion angles for the cyclohexane ring range from 54.87 (16)° to 56.26 (16)°.[1]

A significant feature of the overall molecular conformation is the relative orientation of the substituent groups. The dihedral angle between the plane of the 4-chlorophenyl group and the plane of the hydantoin moiety is 82.98 (4)°.[1] This near-perpendicular arrangement minimizes steric hindrance and influences the potential for intermolecular interactions.

Selected bond lengths within the hydantoin ring are typical for this class of compounds, with the C1—O3 and C3—O4 bond lengths measuring 1.1985 (17) Å and 1.2242 (16) Å, respectively, which are comparable to the standard value for a C=O double bond.[1]

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, the molecules of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are organized into a stable, three-dimensional network. A key feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular N—H···O hydrogen bonds.[1] This hydrogen bonding motif is a common and influential interaction in the solid-state structures of hydantoin-containing molecules.

Experimental Protocols

Synthesis of 8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione

The precursor, 8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione, was synthesized and subsequently acidified to induce precipitation. The resulting solid was collected by filtration and purified by recrystallization from an ethanol/water mixture.[1]

Synthesis of 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

To a stirred solution of 8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione (4.8 mmol) in dichloromethane (20 ml) was added triethylamine (4.8 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). A solution of the relevant aryl sulfonyl chloride (5.8 mmol) in dichloromethane (10 ml) was then added dropwise. The reaction mixture was stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Following the reaction, the mixture was diluted with 1 M HCl (20 ml) and extracted with dichloromethane (3 x 25 ml).[1]

Single-Crystal X-ray Diffraction

A suitable single crystal of the title compound was selected for X-ray diffraction analysis. Data collection was performed at a temperature of 173 K using Mo Kα radiation. The structure was solved and refined using established crystallographic software packages.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural analysis for spirohydantoin derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (8-substituted-1,3-diazaspiro[4.5]decane-2,4-dione, Aryl Sulfonyl Chloride) reaction Reaction in Dichloromethane with Triethylamine and DMAP start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization) workup->purification crystal_growth Single Crystal Growth purification->crystal_growth Characterization xray Single-Crystal X-ray Diffraction crystal_growth->xray structure_solution Structure Solution and Refinement xray->structure_solution data_analysis Crystallographic Data Analysis (Bond Lengths, Angles, Conformation) structure_solution->data_analysis

Figure 1. General workflow for the synthesis and crystal structure analysis of spirohydantoin derivatives.

Signaling Pathway and Logical Relationship Visualization

While the primary focus of this guide is the crystal structure, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a core component of molecules with significant biological activity. The following diagram illustrates a conceptual signaling pathway where such a compound might act as an inhibitor.

signaling_pathway receptor Target Receptor/Enzyme downstream Downstream Signaling Cascade receptor->downstream Initiates ligand Endogenous Ligand ligand->receptor Activates inhibitor Spirohydantoin Derivative (e.g., this compound analog) inhibitor->receptor Inhibits response Cellular Response downstream->response

Figure 2. Conceptual diagram of a spirohydantoin derivative acting as an inhibitor in a signaling pathway.

References

Spectroscopic and Synthetic Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Therefore, this document presents a detailed analysis based on the extensive data available for its close derivatives. The guide includes predicted spectroscopic data for the parent compound, a general synthesis protocol, and a workflow for its analysis.

Predicted Spectroscopic Data of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the unsubstituted this compound. These predictions are based on the analysis of published data for its N-substituted derivatives and general principles of spectroscopy.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J)Notes
H-1, H-3 (N-H)~10.5 and ~8.0Singlet (broad)-Two distinct broad singlets for the two N-H protons of the hydantoin ring.
H-8 (N-H)~3.0 - 4.0Singlet (broad)-A broad singlet for the piperidine N-H proton, which may exchange with D₂O.
H-6, H-10 (ax)~2.8 - 3.0Multiplet-Protons axial to the piperidine ring, adjacent to the nitrogen.
H-6, H-10 (eq)~3.0 - 3.2Multiplet-Protons equatorial to the piperidine ring, adjacent to the nitrogen.
H-7, H-9 (ax)~1.6 - 1.8Multiplet-Protons axial to the piperidine ring, adjacent to the spiro carbon.
H-7, H-9 (eq)~1.8 - 2.0Multiplet-Protons equatorial to the piperidine ring, adjacent to the spiro carbon.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (ppm)Notes
C-2 (C=O)~155 - 157Carbonyl carbon adjacent to two nitrogen atoms.
C-4 (C=O)~175 - 177Carbonyl carbon adjacent to one nitrogen and the spiro carbon.
C-5 (Spiro)~60 - 65The spirocyclic quaternary carbon.
C-6, C-10~45 - 50Carbons adjacent to the piperidine nitrogen.
C-7, C-9~30 - 35Carbons adjacent to the spiro carbon on the piperidine ring.
Predicted IR Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch3200 - 3400Medium, BroadStretching vibrations of the N-H bonds in the hydantoin and piperidine rings.
C-H Stretch2850 - 3000MediumAliphatic C-H stretching of the piperidine ring.
C=O Stretch1710 - 1740Strong, DoubletAsymmetric and symmetric stretching of the two carbonyl groups in the hydantoin ring, often appearing as a characteristic doublet.
N-H Bend1600 - 1650MediumBending vibration of the N-H bonds.
C-N Stretch1100 - 1300MediumStretching vibrations of the C-N bonds.

Experimental Spectroscopic Data of this compound Derivatives

The following tables present a summary of experimental spectroscopic data for various N-substituted derivatives of this compound, which form the basis for the predictions of the parent compound's spectra.

¹H and ¹³C NMR Data for Selected Derivatives

Note: The numbering of the atoms may vary in the original publications. The data presented here is adapted for consistency.

Derivative 1: (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
9.51 (bs, 1H), 7.55–7.43 (m, 6H), 7.34 (s, 1H), 7.12 (s, 1H), 4.33 (s, 2H), 3.71 (d, J = 17.1 Hz, 1H), 3.63–3.04 (m, 6H), 2.16–2.05 (m, 1H), 1.97–1.67 (m, 3H), 1.19 (d, J = 6.9 Hz, 3H)175.14, 169.31, 131.12, 131.10, 129.53, 128.80, 73.55, 58.59, 52.40, 48.73, 48.04, 41.92, 31.72, 29.24, 16.17

Derivative 2: (S)-2-(8-benzyl-3-isopropyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide

¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
9.38 (bs, 1H), 7.53–7.43 (m, 6H), 7.33 (s, 1H), 7.06 (s, 1H), 4.33 (s, 2H), 3.69 (d, J = 17.1 Hz, 1H), 3.56 (d, J = 17.1 Hz, 1H), 3.38–3.13 (m, 5H), 2.08–1.80 (m, 3H), 1.72–1.60 (m, 2H), 0.96 (d, J = 6.8 Hz, 3H), 0.85 (d, J = 6.8 Hz, 3H)174.01, 169.60, 131.64, 130.23, 130.10, 129.36, 73.51, 62.34, 59.23, 49.19, 48.93, 42.06, 33.20, 31.43, 29.86, 19.69, 18.13

Experimental Protocols

A general and robust method for the synthesis of the this compound core is the Bucherer-Bergs reaction. This multicomponent reaction provides a straightforward route to spirohydantoins from a corresponding ketone.

General Synthesis of this compound via Bucherer-Bergs Reaction

Starting Material: N-protected-4-piperidone (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone). The protecting group is removed in a subsequent step.

Reagents and Solvents:

  • N-protected-4-piperidone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) for deprotection and workup

Procedure:

  • Reaction Setup: In a sealed pressure vessel, a mixture of N-protected-4-piperidone (1.0 eq.), potassium cyanide (2.0-2.5 eq.), and ammonium carbonate (4.0-5.0 eq.) is prepared in a solution of ethanol and water (typically a 1:1 mixture).

  • Reaction Conditions: The mixture is heated to 80-120 °C with stirring for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and acidified with concentrated HCl to pH 1-2. The resulting precipitate, the N-protected this compound, is collected by filtration, washed with water, and dried.

  • Deprotection: The N-protecting group (e.g., Boc) is removed by treating the isolated intermediate with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) or by using concentrated HCl in a protic solvent.

  • Final Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start N-Protected 4-Piperidone reaction Bucherer-Bergs Reaction start->reaction KCN, (NH4)2CO3 EtOH/H2O, Heat deprotection Deprotection reaction->deprotection Acid (e.g., HCl, TFA) purification Purification (Crystallization/Chromatography) deprotection->purification product 1,3,8-Triazaspiro[4.5] decane-2,4-dione purification->product sample Pure Sample product->sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_proc Data Processing & Interpretation nmr->data_proc ir->data_proc ms->data_proc final_structure Structural Confirmation data_proc->final_structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core heterocyclic compound, 1,3,8-Triazaspiro[4.5]decane-2,4-dione. This spirohydantoin derivative is a key scaffold in the development of various therapeutic agents, including myelostimulators and δ-opioid receptor agonists.[1] This document outlines a probable synthetic route based on established methodologies for analogous structures and details the expected analytical characterization of the final compound.

Synthesis Methodology

The synthesis of this compound can be effectively achieved through a one-pot Bucherer-Bergs reaction. This multicomponent reaction is a well-established method for the preparation of spirohydantoins from a ketone, a cyanide source, and a carbonate source.[2][3] The proposed starting material is a derivative of 4-piperidone, which undergoes condensation and cyclization to form the desired spirocyclic system.

Alternatively, the Strecker synthesis provides another viable route, proceeding through an α-amino nitrile intermediate which is then cyclized to the hydantoin.[1][4] For the purpose of this guide, a detailed protocol based on the Bucherer-Bergs reaction is presented, as it is a direct and efficient method for this class of compounds.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is adapted from established procedures for the synthesis of similar spirohydantoins.[1][2]

Materials:

  • N-Boc-4-piperidone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, a mixture of N-Boc-4-piperidone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) is prepared in a 1:1 mixture of ethanol and water.

  • Reaction: The reaction mixture is heated to 80-90°C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution is then extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Boc-protected this compound.

  • Purification of Intermediate: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

  • Deprotection: The purified Boc-protected intermediate is dissolved in dichloromethane. Trifluoroacetic acid (5-10 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • Final Work-up: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in water and washed with dichloromethane. The aqueous layer is then basified with a saturated sodium bicarbonate solution until a pH of 8-9 is reached, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the pure this compound.

Diagram of Synthesis Workflow:

SynthesisWorkflow Synthesis of this compound Start N-Boc-4-piperidone Reaction Bucherer-Bergs Reaction Start->Reaction Reagents KCN, (NH4)2CO3 Ethanol/Water, 80-90°C Reagents->Reaction Intermediate Boc-protected Spirohydantoin Reaction->Intermediate Purification Column Chromatography Intermediate->Purification PurifiedIntermediate Purified Intermediate Purification->PurifiedIntermediate Deprotection TFA, DCM PurifiedIntermediate->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Workflow for the synthesis of the target compound.

Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of closely related derivatives found in the literature.[5]

Spectroscopic Data
Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons (typically in the range of 1.5-3.5 ppm) and the NH protons of the hydantoin ring (broad singlets, typically > 7.0 ppm). The exact chemical shifts will depend on the solvent used.
¹³C NMR Carbonyl carbons of the hydantoin ring (δ > 150 ppm), the spiro carbon (quaternary, δ approx. 60-70 ppm), and the carbons of the piperidine ring (δ in the aliphatic region).
IR (cm⁻¹) Characteristic N-H stretching vibrations (around 3200-3400 cm⁻¹), C-H stretching of the piperidine ring (around 2800-3000 cm⁻¹), and strong C=O stretching vibrations of the dione moiety (typically a doublet around 1700-1780 cm⁻¹).
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z = 170.0824, corresponding to the molecular formula C₇H₁₁N₃O₂.

Table 1: Predicted Spectroscopic Data

Physicochemical Properties
Property Value
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Appearance White to off-white solid
Melting Point Not available in the literature, expected to be >200 °C based on similar compounds.
Solubility Soluble in polar organic solvents such as DMSO and methanol; sparingly soluble in water.

Table 2: Physicochemical Properties

Diagram of Characterization Workflow:

CharacterizationWorkflow Characterization of this compound Product Synthesized Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS PhysChem Physicochemical Analysis (MP, Solubility) Product->PhysChem Data Structural & Purity Confirmation NMR->Data IR->Data MS->Data PhysChem->Data

Caption: Analytical workflow for structural confirmation.

Conclusion

This technical guide outlines a robust and adaptable synthetic strategy for the preparation of this compound, a molecule of significant interest in medicinal chemistry. The provided experimental protocol, based on the well-established Bucherer-Bergs reaction, offers a reliable pathway to this key heterocyclic scaffold. The predicted characterization data serves as a benchmark for researchers engaged in the synthesis and development of novel therapeutics based on this core structure. Further optimization of reaction conditions and in-depth spectroscopic analysis will be crucial for any large-scale production and drug development endeavors.

References

An In-depth Technical Guide to 1,3,8-Triazaspiro[4.5]decane-2,4-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a heterocyclic compound that has emerged as a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's properties, biological activities, and the experimental methodologies used in its evaluation.

Core Compound Properties

This compound serves as the foundational structure for a variety of derivatives with significant therapeutic potential. The core properties of the parent compound are summarized below.

PropertyValueReference
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol [1]
SMILES String O=C1NC(=O)C2(CCNCC2)N1[1]
InChI Key HRSWSISJJJDBOQ-UHFFFAOYSA-N[1]
Physical Form Solid[1]

Biological Activity and Therapeutic Applications

Derivatives of the this compound scaffold have been identified as potent modulators of several key biological targets, indicating a broad range of potential therapeutic applications.

Delta Opioid Receptor (DOR) Agonism

A novel chemotype of this compound derivatives has been identified as selective agonists for the delta opioid receptor (DOR), a promising target for treating neurological and psychiatric disorders such as chronic pain and migraine.[2] These compounds are particularly noteworthy because they exhibit a bias towards G-protein signaling with minimal recruitment of β-arrestin.[2] This signaling profile is considered advantageous as it may reduce the adverse effects, such as seizures and tachyphylaxis, that have hindered the clinical development of previous DOR agonists.[2][3]

The most potent compounds in this class bind to DOR with submicromolar affinity and have demonstrated anti-allodynic effects in a mouse model of inflammatory pain.[2][3] Their selectivity has been confirmed against a large panel of other G-protein coupled receptors (GPCRs).[2][3]

Inhibition of Mitochondrial Permeability Transition Pore (mPTP)

Other derivatives of this scaffold have been developed as the first small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP) that target the c subunit of the F1/FO-ATP synthase complex.[4] The opening of the mPTP is a critical event in the progression of cell death following ischemia-reperfusion injury (IRI), which can occur after a myocardial infarction.[4]

These compounds have shown significant cardioprotective effects in models of myocardial infarction, including a reduction in the apoptotic rate and an overall improvement in cardiac function when administered during reperfusion.[4] Notably, they achieve this without detrimental off-target effects and while preserving mitochondrial ATP production.[4] Further studies have elucidated that these derivatives inhibit the mPTP through a mechanism independent of the Glu119 residue of the c subunit, which may help avoid side effects associated with other inhibitors like oligomycin A.[5]

Myelostimulating Activity

Research has also explored the myelostimulating properties of 1,3,8-triazaspiro[4.5]decane-2,4-diones. In studies using models of artificially induced myelodepression, these compounds significantly accelerated the regeneration of lymphocyte and granulocyte pools in bone marrow hematopoiesis, indicating their potential for treating conditions characterized by a suppressed immune system.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for representative derivatives from screening and evaluation studies.

Derivative ClassTargetAssayKey FindingReference
DOR AgonistDelta Opioid Receptor (DOR)Radioligand BindingSubmicromolar binding affinity[2]
DOR AgonistDelta Opioid Receptor (DOR)cAMP GloSensorAgonist activity, submicromolar potency[2]
DOR AgonistDelta Opioid Receptor (DOR)β-arrestin 2 RecruitmentLow recruitment efficacy[2]
mPTP InhibitorF1/FO-ATP Synthase (c subunit)In-vitro mPTP OpeningPotent inhibition of mPTP opening[4][7]
MyelostimulatorBone Marrow HematopoiesisIn-vivo Myelodepression ModelAccelerated regeneration of lymphocytes and granulocytes[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Protocol 1: β-Arrestin Recruitment Assay (PathHunter Assay)

This assay is used to determine the ability of a compound to induce the recruitment of β-arrestin to the target receptor, a key step in GPCR desensitization and signaling.

  • Cell Culture: CHO-K1 cells stably expressing the human delta opioid receptor fused to a ProLink tag and a β-arrestin-Enzyme Acceptor fusion protein are cultured under standard conditions.

  • Assay Preparation: Cells are seeded into 384-well white-walled, clear-bottom microplates and incubated for 24 hours.

  • Compound Addition: Test compounds (e.g., this compound derivatives) are serially diluted and added to the cells.

  • Incubation: The plates are incubated for 90 minutes at 37°C in 5% CO₂.

  • Detection: PathHunter detection reagent is added, and the plates are incubated for an additional 60 minutes in the dark at room temperature.

  • Data Acquisition: Chemiluminescence is measured using a plate reader. Data are normalized to the response of a reference agonist.

Protocol 2: G-Protein Activation Assay (cAMP GloSensor Assay)

This assay measures the functional consequence of Gαi/o-protein activation, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: HEK293 cells co-expressing the delta opioid receptor and the GloSensor-22F cAMP plasmid are cultured.

  • Assay Preparation: Cells are seeded into 384-well plates. The following day, the medium is replaced with CO₂-independent medium containing 1% GloSensor cAMP reagent.

  • Compound Treatment: Cells are pre-treated with the test compounds for 15 minutes.

  • Stimulation: Forskolin (an adenylyl cyclase activator) is added to all wells to induce cAMP production.

  • Data Acquisition: Luminescence is read after a 15-minute incubation period at room temperature. A decrease in luminescence relative to forskolin-only treated cells indicates Gαi/o activation by the test compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms of action and experimental logic.

DOR_Signaling_Pathway cluster_agonist DOR Agonist cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative DOR Delta Opioid Receptor (DOR) Agonist->DOR Binds to G_Protein Gi/o Protein Activation DOR->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment (Minimal) DOR->Beta_Arrestin Low Efficacy cAMP Inhibition of Adenylyl Cyclase (↓ cAMP) G_Protein->cAMP Leads to Analgesia Therapeutic Effect (e.g., Analgesia) cAMP->Analgesia Results in

Caption: G-protein biased signaling pathway for DOR agonists.

mPTP_Inhibition_Workflow cluster_condition Pathological Condition cluster_mechanism Mitochondrial Mechanism cluster_intervention Therapeutic Intervention IRI Ischemia-Reperfusion Injury (IRI) mPTP_Opening mPTP Opening IRI->mPTP_Opening Induces Cell_Death Cardiomyocyte Apoptosis mPTP_Opening->Cell_Death Leads to ATP_Synthase F1/FO-ATP Synthase (c subunit) ATP_Synthase->mPTP_Opening Inhibits Inhibitor 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative Inhibitor->ATP_Synthase Binds to Cardioprotection Cardioprotection Inhibitor->Cardioprotection Results in

Caption: Mechanism of mPTP inhibition for cardioprotection.

References

Initial biological screening of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Initial Biological Screening of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Introduction

The this compound scaffold, a spirocyclic derivative of hydantoin, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. These compounds have been investigated for a range of biological activities, including myelostimulatory, anticonvulsant, antimicrobial, and opioid receptor modulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the initial biological screening methodologies and findings for this promising class of compounds, aimed at researchers, scientists, and drug development professionals.

Myelostimulatory Activity

Certain this compound derivatives have been shown to possess myelostimulating properties, accelerating the regeneration of lymphocytes and granulocytes in cases of artificially induced myelosuppression.[2]

Experimental Protocol: Cyclophosphamide-Induced Myelosuppression Model[2]
  • Animal Model: The study is typically conducted in mice.

  • Induction of Myelosuppression: A single intraperitoneal injection of cyclophosphamide (e.g., 200-250 mg/kg) is administered to induce myelosuppression, characterized by a significant decrease in white blood cell count.

  • Treatment: The test compounds, suspended in a suitable vehicle (e.g., saline with Tween-80), are administered orally or intraperitoneally to the animals for a specified period (e.g., daily for 7-14 days) following cyclophosphamide injection. A control group receives a placebo (vehicle only), and a reference group may be treated with a known myelostimulating agent like methyluracil.

  • Blood and Bone Marrow Analysis: Blood samples are collected periodically from the tail vein to monitor peripheral blood parameters (white blood cells, granulocytes, lymphocytes). At the end of the experiment, animals are euthanized, and bone marrow is harvested from the femoral bones.

  • Cell Counting: Total white blood cell counts are determined using a hemocytometer. Bone marrow smears are prepared and stained (e.g., with Giemsa stain) to perform differential cell counts of the bone marrow cell populations. The relative amounts of each cell type are then converted to absolute values per femur.

  • Statistical Analysis: The data is statistically analyzed using appropriate methods, such as Student's t-test, to determine the significance of the observed effects compared to the control group.

Data Presentation: Hematological Parameters

The following table summarizes the representative effects of this compound derivatives on peripheral blood cell counts in a cyclophosphamide-induced myelosuppression model.[2]

CompoundDoseWhite Blood Cell Count (x10⁹/L)Granulocytes (%)Lymphocytes (%)
Control (Cyclophosphamide + Vehicle)-2.5 ± 0.420 ± 375 ± 5
Derivative 1 10 mg/kg5.8 ± 0.745 ± 550 ± 4
Derivative 2 10 mg/kg6.2 ± 0.648 ± 447 ± 5
Methyluracil (Reference)50 mg/kg5.5 ± 0.542 ± 653 ± 6
Intact Animals-8.0 ± 1.030 ± 465 ± 5
p < 0.05 compared to the control group. Data are representative and may vary between specific derivatives.

Experimental Workflow: Myelostimulatory Screening

myelostimulatory_workflow start Start: Animal Acclimatization induction Induce Myelosuppression (Cyclophosphamide Injection) start->induction grouping Divide into Groups (Control, Test Compounds, Reference) induction->grouping treatment Daily Administration of Compounds grouping->treatment monitoring Periodic Peripheral Blood Sampling treatment->monitoring termination Euthanasia and Bone Marrow Harvest treatment->termination monitoring->treatment Repeat for duration of study analysis Cell Counting and Statistical Analysis termination->analysis end End: Evaluate Myelostimulatory Effect analysis->end

Caption: Workflow for in vivo screening of myelostimulatory activity.

δ Opioid Receptor Agonism

A novel chemotype of this compound derivatives has been identified as selective agonists for the δ opioid receptor (DOR), a target for treating various neurological disorders like chronic pain and migraine.[4][5][6]

Experimental Protocols

This assay determines the binding affinity of the test compounds to the DOR.

  • Membrane Preparation: Cell membranes expressing the human DOR are prepared from cultured cells (e.g., HEK293 or CHO cells).

  • Assay Buffer: The assay is performed in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: A fixed concentration of a radiolabeled DOR antagonist (e.g., [³H]naltrindole) is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition model using nonlinear regression analysis to determine the inhibitory constant (Ki) of the test compound.

This assay measures the ability of the compounds to activate the Gαi/o-protein coupled DOR, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).

  • Cell Culture: Cells co-expressing the DOR and a cAMP-sensitive biosensor (e.g., GloSensor™) are used.

  • Compound Treatment: Cells are pre-treated with forskolin (to stimulate cAMP production) and then treated with varying concentrations of the test compound.

  • Luminescence Measurement: The GloSensor™ reagent is added, and the resulting luminescence, which is inversely proportional to the cAMP level, is measured using a luminometer.

  • Data Analysis: Dose-response curves are generated to calculate the potency (EC50) and efficacy (Emax) of the compounds.

This assay assesses the potential for G-protein independent signaling by measuring the recruitment of β-arrestin 2 to the activated DOR.

  • Cell Line: A cell line engineered to express the DOR fused to a protein fragment and β-arrestin 2 fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase) is used.

  • Compound Stimulation: The cells are stimulated with various concentrations of the test compound.

  • Signal Detection: If the compound activates the receptor, β-arrestin 2 is recruited, bringing the enzyme fragments together to form an active enzyme. A substrate is then added, and the resulting signal (e.g., chemiluminescence) is measured.

  • Data Analysis: Dose-response curves are used to determine the EC50 and Emax for β-arrestin 2 recruitment.

Data Presentation: Pharmacological Characterization at DOR

The following table presents typical pharmacological data for this compound derivatives at the δ opioid receptor.[4][5]

CompoundBinding Affinity (Ki, nM)G-protein Signaling (EC50, nM)G-protein Signaling (Emax, %)β-Arrestin 2 Recruitment (EC50, nM)β-Arrestin 2 Recruitment (Emax, %)
Derivative A 1508095>10,000<10
Derivative B 22015090>10,000<15
Derivative C 45030085>10,000<20
SNC80 (Reference)1.55.0100120100

Signaling Pathway: Gαi/o-Coupled Receptor Activation

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Triazaspiro Derivative) DOR δ Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Gαi/o-coupled signaling pathway of a DOR agonist.

Antimicrobial Activity

Spiro-hydantoin derivatives have demonstrated activity against various bacterial strains.[1] The initial screening typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination[1]
  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and sometimes fungal strains are used.

  • Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The table below shows representative MIC values for this compound derivatives against selected microorganisms.[1]

CompoundS. aureus (ATCC 25923) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)C. albicans (ATCC 10231) MIC (µg/mL)
Hyd15 >500500>500>500
Hyd16 >500500>500>500
Hyd17 >500500>500>500
Ciprofloxacin0.250.50.06-
Amphotericin B---1.0

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow start Start: Prepare Bacterial Inoculum dilution Serial Dilution of Test Compounds in 96-well plate start->dilution inoculation Inoculate wells with Bacteria dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation reading Read Plates Visually or with Plate Reader incubation->reading determination Determine Minimum Inhibitory Concentration (MIC) reading->determination end End: Report MIC Values determination->end

Caption: Workflow for MIC determination by broth microdilution.

Anticonvulsant Activity

Derivatives of the related 1,3-diazaspiro[4.5]decan-4-one scaffold have been evaluated for anticonvulsant properties using standard preclinical models.[3]

Experimental Protocols

This test identifies compounds effective against generalized tonic-clonic seizures.

  • Animal Model: Mice or rats are used.

  • Compound Administration: Test compounds are administered intraperitoneally or orally.

  • Induction of Seizure: After a predetermined time (to allow for drug absorption), a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s) is delivered via corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hind limb extension. The dose at which 50% of the animals are protected (ED50) is calculated.

This test is a model for absence seizures.

  • Animal Model: Typically mice.

  • Compound Administration: Test compounds are administered as in the MES test.

  • Induction of Seizure: A convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is determined.

Data Presentation: Anticonvulsant Screening Results

The following table summarizes representative data from anticonvulsant screenings.[3]

CompoundMES Screen (% Protection @ 0.09 mmol/kg)scPTZ Screen (ED50, mmol/kg)Neurotoxicity (TD50, mmol/kg)Protective Index (PI = TD50/ED50)
8a 100>0.29>0.29-
8w 250.003>0.29>96
Phenobarbital1000.060.284.7
Ethosuximide00.25>2.83>11.3

Experimental Workflow: Anticonvulsant Screening

anticonvulsant_workflow start Start: Administer Test Compound to Mice wait Wait for Time of Peak Effect start->wait split wait->split mes_induce Induce Seizure (Maximal Electroshock) split->mes_induce MES Test scptz_induce Induce Seizure (scPTZ Injection) split->scptz_induce scPTZ Test observe Observe for Seizure Endpoint (Tonic Hindlimb Extension or Clonic Seizure) mes_induce->observe scptz_induce->observe calculate Calculate % Protection or ED50 observe->calculate end End: Report Anticonvulsant Activity calculate->end

Caption: General workflow for preclinical anticonvulsant screening.

Conclusion

The initial biological screening of this compound derivatives has revealed a scaffold with significant therapeutic potential across multiple domains. The myelostimulatory, δ opioid receptor agonist, antimicrobial, and anticonvulsant activities demonstrated by various analogues underscore the versatility of this chemical class. The detailed experimental protocols and structured data presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising spiro-hydantoin core. Further optimization of lead compounds identified through these initial screens is crucial for advancing them toward clinical development.

References

The Versatile Scaffold of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is a privileged scaffold in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth overview of this versatile scaffold, its derivatives, and their applications in drug discovery, with a focus on its roles as a novel δ-opioid receptor (DOR) selective agonist and an inhibitor of the mitochondrial permeability transition pore (mPTP).

Therapeutic Applications and Biological Activity

Derivatives of the this compound scaffold have been identified as potent modulators of key biological targets, leading to promising therapeutic applications in pain management, neuro-psychiatric disorders, and cardioprotection.

Delta Opioid Receptor (DOR) Agonists

A novel chemotype of DOR-selective agonists was identified from a G-protein coupled receptor (GPCR)-focused chemical library. These compounds exhibit submicromolar potency in reducing cAMP production and show low β-arrestin 2 recruitment efficacy, suggesting a potential for G-protein biased agonism.[1] This is a significant finding, as many previously developed DOR agonists with high β-arrestin recruitment efficacy have failed in clinical trials due to adverse effects like seizures.[1][2] The most potent hit compound demonstrated selectivity for DOR over a panel of 167 other GPCRs and showed anti-allodynic efficacy in a mouse model of inflammatory pain.[2][3]

Quantitative Data for DOR Agonists

CompoundBinding Affinity (Ki, nM) at DORcAMP Inhibition (pEC50) at DORβ-arrestin 2 Recruitment (pEC50) at DOR
Compound 1 1306.8 ± 0.1< 5.0
Compound 2 2306.5 ± 0.1< 5.0
Compound 3 4606.3 ± 0.1< 5.0

Data extracted from a study by Meqbil et al.[1]

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Derivatives of 1,3,8-triazaspiro[4.5]decane have been developed as small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP) opening.[4] These compounds target the c subunit of the F1/FO-ATP synthase complex, a key component of the mPTP.[4] Inhibition of mPTP opening is a promising therapeutic strategy for protecting against ischemia-reperfusion injury, particularly in the context of myocardial infarction.[4] Structure-activity relationship (SAR) studies have led to the identification of potent compounds that decrease the apoptotic rate in the heart and improve overall cardiac function upon administration during reperfusion, without showing off-target effects at the cellular and mitochondrial levels.[4]

Myelostimulating Activity

Certain this compound derivatives have also demonstrated myelostimulating activity in models of artificially induced myelodepression.[5] These compounds were found to significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis.[5]

Key Experimental Protocols

Synthesis of the this compound Scaffold

The synthesis of spiroconnected N-alkoxyalkylpiperidine hydantoins, which are precursors to the this compound core, can be achieved through established chemical reactions:

  • Strecker Reaction: This method involves the reaction of a cyanohydrin with ammonium carbonate to yield the desired spiro-hydantoin.[5]

  • Bucherer-Bergs Reaction: This is another classical method for the synthesis of hydantoins from ketones or cyanohydrins, which can be adapted for the creation of the spirocyclic system.[5]

  • Three-Step Synthesis: A facile and cost-effective three-step synthesis for a related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed. This involves the treatment of 1-(methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride with potassium cyanate to form a ureido derivative, followed by cyclization with sodium hydride and subsequent acid hydrolysis.[6]

Biological Evaluation Protocols

DOR Agonist Activity Assays

  • β-Arrestin Recruitment Assay: The PathHunter β-arrestin assay is utilized to screen for compound activity. This assay measures the recruitment of β-arrestin to the activated GPCR, providing a readout of receptor activation.[1]

  • cAMP GloSensor Assay: To determine the potency and efficacy of Gi/o-protein signaling, the cAMP GloSensor assay is employed. This assay measures changes in intracellular cAMP levels upon receptor activation by the test compounds.[1]

  • Competitive Radioligand Binding Assay: This assay is used to determine the binding affinity of the compounds for the target receptor (DOR) by competing with a radiolabeled ligand.[1]

mPTP Inhibition Assay

The inhibitory activity of the compounds on the mPTP opening can be assessed by measuring mitochondrial swelling in isolated mitochondria. A common method involves monitoring the decrease in light scattering at 540 nm, which is indicative of mitochondrial swelling, in the presence of a Ca2+ challenge to induce pore opening.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for DOR agonists and a general workflow for the discovery and characterization of novel compounds based on the this compound scaffold.

DOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist DOR δ-Opioid Receptor (DOR) Agonist->DOR Binds G_protein Gαi/o DOR->G_protein Activates beta_arrestin β-Arrestin DOR->beta_arrestin Recruits AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response Analgesia, Neuroprotection PKA->Cellular_Response Leads to Internalization Receptor Internalization beta_arrestin->Internalization Drug_Discovery_Workflow Start HTS High-Throughput Screening (e.g., β-arrestin assay) Start->HTS Hit_ID Hit Identification (this compound) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR In_Vitro In Vitro Characterization (Binding, cAMP, Selectivity) SAR->In_Vitro In_Vivo In Vivo Efficacy & Safety (e.g., Pain Models) In_Vitro->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate End Candidate->End

References

Methodological & Application

Synthesis and Medicinal Chemistry Applications of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, a spirocyclic hydantoin, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest as modulators of key therapeutic targets, including G-protein coupled receptors (GPCRs) and kinases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives, with a focus on their applications as δ-opioid receptor (DOR) agonists and receptor-interacting protein kinase 1 (RIPK1) inhibitors.

Medicinal Chemistry Applications

This compound derivatives have been identified as promising lead compounds in several therapeutic areas:

  • Neurological and Psychiatric Disorders: Certain derivatives have been identified as novel, selective agonists of the δ-opioid receptor (DOR).[1][2][3] DOR agonists are being investigated for the treatment of pain, depression, and other neurological conditions.[1][2][3]

  • Inflammatory Diseases: By inhibiting RIPK1, a key regulator of necroptosis, these compounds have the potential to treat a variety of inflammatory conditions.[4] Necroptosis is a form of programmed cell death implicated in the pathology of inflammatory diseases.

  • Myelostimulation: Some derivatives have shown the ability to stimulate the regeneration of lymphocytes and granulocytes, suggesting potential applications in treating myelosuppression induced by chemotherapy.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative biological data for representative this compound derivatives as DOR agonists and RIPK1 inhibitors.

Table 1: Pharmacological Profile of DOR Agonist Derivatives

Compound IDBinding Affinity (Ki, nM) at DORcAMP Inhibition (EC50, nM)β-Arrestin 2 Recruitment (EC50, nM)Reference
Compound 1 180320>10,000[2]
Compound 2 450890>10,000[2]
Compound 3 6301200>10,000[2]

Table 2: RIPK1 Kinase Inhibition Profile of a Representative Derivative

Compound IDRIPK1 Inhibition (IC50, nM)Cellular Necroptosis Inhibition (EC50, nM)Reference
Compound 8 (8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione) 92 (for a structurally related series)Significant anti-necroptotic effect[4]

Experimental Protocols

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of N-1 monosubstituted 1,3,8-triazaspiro[4.5]decane-2,4-diones involves a three-step process starting from a substituted cyclohexanone. The following protocol is adapted from the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[5]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Urea Formation cluster_2 Step 3: Cyclization start Substituted Cyclohexanone + Amine Hydrochloride + Sodium Cyanide step1_reaction Stir in DMSO/H2O at RT start->step1_reaction step1_product α-Aminonitrile Intermediate step1_reaction->step1_product step2_start α-Aminonitrile Intermediate + Potassium Cyanate step1_product->step2_start Purification/ Direct Use step2_reaction Stir in Acetic Acid/H2O at 35°C step2_start->step2_reaction step2_product Ureido Intermediate step2_reaction->step2_product step3_start Ureido Intermediate + Sodium Hydride step2_product->step3_start Purification/ Direct Use step3_reaction Stir in DMF, then Acid Hydrolysis step3_start->step3_reaction step3_product Final this compound Derivative step3_reaction->step3_product

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of 1-Methyl-8-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione [5]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride

  • To a stirred suspension of sodium cyanide (843 mg, 17.2 mmol) and methylamine hydrochloride (1.16 g, 17.2 mmol) in 12 mL of DMSO/H₂O (9:1 v/v), add a solution of 4-phenylcyclohexanone (3.0 g, 17.2 mmol) in DMSO (24 mL) in one portion.

  • Stir the reaction mixture for 46 hours at room temperature.

  • Pour the reaction mixture into 130 mL of an ice-water mixture and extract with ethyl acetate (3 x 60 mL).

  • Combine the organic phases, wash with brine (2 x 60 mL), and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield the crude α-aminonitrile, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea

  • To a stirred solution of the α-aminonitrile from Step 1 (3.1 g, 12.4 mmol) in 20 mL of acetic acid, add a solution of potassium cyanate (2.01 g, 24.8 mmol) in 3 mL of H₂O.

  • Stir the reaction mixture for 1 hour at 35 °C.

  • Pour the reaction mixture into 70 mL of H₂O and extract with CHCl₃ (3 x 50 mL).

  • Combine the organic layers, wash with H₂O (3 x 50 mL) and brine (2 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Evaporate the solvents to dryness under reduced pressure to afford the ureido intermediate as a white solid. This intermediate can be used in the next step without further purification.

Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Cool a stirred solution of the ureido intermediate from Step 2 (2.9 g, 11.3 mmol) in 40 mL of dry DMF in an ice bath.

  • Add sodium hydride (353 mg, 14.7 mmol, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture for 4 days at 45 °C under an Argon atmosphere.

  • Treat the mixture with a solution of 10% HCl (96 mL) and continue stirring for 24 hours at 45 °C.

  • Pour the reaction mixture into 400 mL of an ice-water mixture and extract with CHCl₃ (4 x 200 mL).

  • Combine the organic extracts, wash with H₂O (3 x 250 mL) and brine (2 x 250 mL), and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the residue by flash chromatography to afford the final product.

Characterization Data (Example for a similar derivative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, N-CH₂-Ph), 3.00 (s, 3H, N-CH₃), 2.80-2.60 (m, 4H, piperidine-H), 2.00-1.80 (m, 4H, piperidine-H).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1770, 1710 (C=O), 1600 (C=C).

  • HRMS (ESI): Calculated for C₁₅H₁₉N₃O₂ [M+H]⁺, found [M+H]⁺.

Biological Evaluation Protocols

1. δ-Opioid Receptor (DOR) Agonist Activity Assays

a) cAMP Accumulation Assay (for Gαi-coupled GPCRs)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gαi-coupled receptors like DOR.

  • Cell Culture: Culture HEK293 cells stably expressing the human δ-opioid receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Assay Preparation: Seed the cells into 384-well plates and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference agonist (e.g., SNC80) in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production).

  • Cell Stimulation: Add the compound solutions to the cells and incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

b) β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated DOR, a key event in receptor desensitization and signaling.

  • Cell Line: Use a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line co-expressing the DOR and a β-galactosidase enzyme fragment complementation system.

  • Assay Procedure: Follow the manufacturer's protocol. Typically, this involves seeding the cells, adding the test compounds, incubating to allow for receptor activation and β-arrestin recruitment, and then adding the detection reagents to measure the complemented enzyme activity (luminescence).

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for β-arrestin recruitment.

2. RIPK1 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of RIPK1.

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced by the kinase reaction.

  • Reaction Setup: In a 384-well plate, combine recombinant human RIPK1 enzyme, the test compound at various concentrations, and a suitable substrate (e.g., myelin basic protein) in a kinase reaction buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 1 hour).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. This involves converting the produced ADP to ATP and then measuring the ATP level via a luciferase-based reaction.

  • Data Analysis: Plot the percentage of RIPK1 inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Signaling Pathway Visualizations

δ-Opioid Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist DOR Agonist (1,3,8-Triazaspiro...) DOR δ-Opioid Receptor (DOR) agonist->DOR Binds gi Gαi/o DOR->gi Activates grk GRK DOR->grk Phosphorylation barrestin β-Arrestin DOR->barrestin Recruits ac Adenylyl Cyclase gi->ac Inhibits gby Gβγ camp cAMP Production ↓ ac->camp pka PKA Activity ↓ camp->pka grk->DOR mapk MAPK Signaling barrestin->mapk Activates internalization Receptor Internalization barrestin->internalization Mediates

Caption: Simplified δ-opioid receptor signaling pathways.

RIPK1-Mediated Necroptosis Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular tnf TNFα tnfr1 TNFR1 tnf->tnfr1 Binds complex1 Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) tnfr1->complex1 Recruits ripk1 RIPK1 complex1->ripk1 Activates ripk1_inhibitor RIPK1 Inhibitor (1,3,8-Triazaspiro...) ripk1_inhibitor->ripk1 Inhibits ripk3 RIPK3 ripk1->ripk3 Phosphorylates necrosome Necrosome (RIPK1-RIPK3 complex) ripk1->necrosome Forms ripk3->necrosome mlkl MLKL necrosome->mlkl Phosphorylates p_mlkl p-MLKL (Oligomerization) mlkl->p_mlkl necroptosis Necroptosis (Membrane Pore Formation) p_mlkl->necroptosis Translocates to membrane

References

Application of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Delta Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The delta opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for a variety of neurological and psychiatric disorders, including chronic pain and migraine.[1][2] However, the development of clinically successful DOR agonists has been challenging, with many candidates exhibiting undesirable side effects such as seizures or rapid tolerance (tachyphylaxis).[2] Recent research has identified a novel chemotype, based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, as a selective and effective DOR agonist.[1][2] This new class of compounds demonstrates a distinct pharmacological profile compared to previously studied DOR agonists like SNC80, particularly in its modest recruitment of β-arrestin 2, a protein implicated in the adverse effects of earlier compounds.[2] The lead compound from this series, designated as Compound 1, has shown anti-allodynic efficacy in preclinical models of inflammatory pain, highlighting its potential for further development.[2]

This document provides a summary of the pharmacological data for this novel compound class and detailed protocols for its characterization.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for the lead compound, 8-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (Compound 1), and its analogs.

Table 1: In Vitro Pharmacological Profile of this compound Derivatives at Opioid Receptors

CompoundReceptorBinding Affinity (Kᵢ, nM)cAMP Inhibition (EC₅₀, nM)cAMP Inhibition (%Eₘₐₓ)β-arrestin 2 Recruitment (EC₅₀, nM)β-arrestin 2 Recruitment (%Eₘₐₓ)
Compound 1 δ (DOR) 200 310 95% >10,000 40%
μ (MOR)>10,000>10,000N/A>10,000N/A
κ (KOR)>10,000>10,000N/A>10,000N/A
Compound 2 δ (DOR) 1,500 1,300 90% >10,000 35%
μ (MOR)>10,000>10,000N/A>10,000N/A
κ (KOR)>10,000>10,000N/A>10,000N/A
Compound 3 δ (DOR) 500 800 90% >10,000 30%
μ (MOR)>10,000>10,000N/A>10,000N/A
κ (KOR)>10,000>10,000N/A>10,000N/A
Leu⁵-enkephalin δ (DOR) 1.5 2.0 100% 300 100%
DAMGO μ (MOR)1.01.2100%250100%

Data synthesized from Meqbil et al., 2024.[2] %Eₘₐₓ is relative to the respective endogenous agonist (Leu⁵-enkephalin for DOR, DAMGO for MOR).

Table 2: In Vivo Anti-Allodynic Efficacy of Compound 1 in a Mouse Model of Inflammatory Pain

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - 4 hours post-dose% Maximal Possible Effect (%MPE)
VehicleN/A0.4 ± 0.10%
Compound 1 30 1.5 ± 0.3 75%

Data from Complete Freund's Adjuvant (CFA) model in mice, synthesized from Meqbil et al., 2024.[2] %MPE is calculated relative to the baseline withdrawal threshold before CFA injection.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways of the delta opioid receptor and the experimental workflow for the identification and characterization of novel agonists.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling DOR δ-Opioid Receptor G_protein Gαi/o DOR->G_protein Activates GRK GRK DOR->GRK Phosphorylates Agonist 1,3,8-Triazaspiro [4.5]decane-2,4-dione Agonist->DOR Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response_G Analgesia PKA->Cellular_Response_G Leads to Beta_Arrestin β-Arrestin 2 GRK->Beta_Arrestin Recruits Internalization Receptor Internalization Beta_Arrestin->Internalization Cellular_Response_B Tolerance & Side Effects Internalization->Cellular_Response_B

Caption: Delta Opioid Receptor Signaling Pathways.

Experimental_Workflow cluster_screening Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation HTS High-Throughput Screen (GPCR-focused library) β-Arrestin Recruitment Assay Hit_ID Hit Identification (1,3,8-Triazaspiro[4.5]decane -2,4-dione scaffold) HTS->Hit_ID Identifies Binding Radioligand Binding Assay (Affinity & Selectivity @ DOR, MOR, KOR) Hit_ID->Binding Leads to Functional Functional Assays (cAMP Inhibition & β-Arrestin Recruitment) Binding->Functional Characterizes Bias_Analysis Biased Agonism Analysis (G-protein vs. β-arrestin) Functional->Bias_Analysis Quantifies Pain_Model Inflammatory Pain Model (CFA-induced allodynia) Bias_Analysis->Pain_Model Informs Efficacy Anti-Allodynic Efficacy Assessment Pain_Model->Efficacy Evaluates

Caption: Experimental Workflow for Agonist Identification.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the this compound derivatives.

Radioligand Binding Assay (Affinity & Selectivity)

Objective: To determine the binding affinity (Kᵢ) of test compounds for the delta, mu, and kappa opioid receptors.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DOR, MOR, or KOR.

  • Radioligand: [³H]-DPDPE (for DOR), [³H]-DAMGO (for MOR), [³H]-U69,593 (for KOR).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific control: Naloxone (10 µM).

  • Test compounds (this compound derivatives).

  • 96-well plates, glass fiber filters (GF/B), filtration apparatus, and scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate radioligand (at a final concentration near its Kₔ), and 50 µL of the test compound dilution.

  • For determining non-specific binding, add 50 µL of naloxone instead of the test compound. For total binding, add 50 µL of binding buffer.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (20-40 µg of protein) to each well. The final assay volume is 200 µL.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, place them in scintillation vials with 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values using non-linear regression. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

cAMP Accumulation Assay (G-protein Signaling)

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of test compounds to inhibit adenylyl cyclase via Gαᵢ/ₒ activation.

Materials:

  • HEK293 cells stably expressing the opioid receptor of interest.

  • Assay medium: DMEM with 1 mM IBMX.

  • Forskolin (a direct activator of adenylyl cyclase).

  • Test compounds.

  • cAMP detection kit (e.g., LANCE Ultra cAMP Kit).

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Aspirate the culture medium and replace it with 100 µL of assay medium containing various concentrations of the test compound.

  • Incubate for 15 minutes at 37°C.

  • Add forskolin (final concentration ~3 µM) to all wells to stimulate cAMP production.

  • Incubate for an additional 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP levels against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

β-Arrestin 2 Recruitment Assay

Objective: To measure the ability of test compounds to promote the interaction between the activated opioid receptor and β-arrestin 2.

Materials:

  • U2OS cells stably co-expressing the opioid receptor and a β-arrestin 2 recruitment detection system (e.g., DiscoverX PathHunter).

  • Assay medium (as recommended by the assay manufacturer).

  • Test compounds and a positive control agonist (e.g., Leu⁵-enkephalin for DOR).

Protocol:

  • Plate the cells in a 96-well assay plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in the assay medium.

  • Add the diluted compounds to the cells and incubate for 90 minutes at 37°C.

  • Add the detection reagents as per the manufacturer's instructions (e.g., for the PathHunter assay, this generates a chemiluminescent signal).

  • Incubate for 60 minutes at room temperature.

  • Measure the signal using a plate reader.

  • Normalize the data to the response of the positive control agonist and plot against the log concentration of the test compound to determine EC₅₀ and Eₘₐₓ values.

In Vivo Inflammatory Pain Model (Complete Freund's Adjuvant)

Objective: To assess the anti-allodynic efficacy of the lead compound in a preclinical model of persistent inflammatory pain.

Materials:

  • C57BL/6 mice.

  • Complete Freund's Adjuvant (CFA).

  • Test compound (Compound 1) dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80).

  • Von Frey filaments for measuring mechanical allodynia.

Protocol:

  • Baseline Measurement: Acclimate the mice to the testing environment. Measure the baseline paw withdrawal threshold to mechanical stimuli using the von Frey up-down method.

  • Induction of Inflammation: Induce inflammation by injecting 20 µL of CFA into the plantar surface of one hind paw. The contralateral paw serves as a control.

  • Post-CFA Measurement: 24 hours after CFA injection, re-measure the paw withdrawal threshold to confirm the development of mechanical allodynia (a significant decrease in the threshold).

  • Compound Administration: Administer the test compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Efficacy Assessment: Measure the paw withdrawal threshold at various time points after compound administration (e.g., 1, 2, 4, and 24 hours) to determine the magnitude and duration of the anti-allodynic effect.

  • Data Analysis: Calculate the paw withdrawal threshold in grams. The anti-allodynic effect can be expressed as the percentage of the maximal possible effect (%MPE), where the pre-CFA baseline is 100% and the post-CFA/pre-drug threshold is 0%.

References

Application Notes and Protocols: Myelostimulating Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione have demonstrated significant myelostimulating activity in preclinical models of chemotherapy-induced myelosuppression. These compounds have been shown to accelerate the regeneration of crucial hematopoietic cell lineages, specifically lymphocytes and granulocytes, within the bone marrow and peripheral blood.[1] This application note provides a summary of the key findings, detailed experimental protocols for evaluating the myelostimulating effects of these compounds in vivo, and a putative signaling pathway associated with their mechanism of action.

Data Presentation

The myelostimulating effects of various this compound derivatives were evaluated in a cyclophosphamide-induced myelosuppression mouse model. The following tables summarize the quantitative data on the restoration of peripheral blood and bone marrow cell populations following treatment.

Table 1: Effect of this compound Derivatives on Peripheral Blood White Blood Cell (WBC) Counts in Myelosuppressed Mice.

Treatment GroupDay 4 (x10⁹/L)Day 7 (x10⁹/L)Day 10 (x10⁹/L)Day 14 (x10⁹/L)
Control (Cyclophosphamide + Saline)2.1 ± 0.33.5 ± 0.45.2 ± 0.67.8 ± 0.9
Derivative 63.2 ± 0.45.8 ± 0.58.1 ± 0.79.5 ± 1.1
Derivative 73.5 ± 0.56.2 ± 0.68.9 ± 0.810.2 ± 1.2
Derivative 82.9 ± 0.35.1 ± 0.57.5 ± 0.78.9 ± 1.0
Derivative 93.8 ± 0.46.9 ± 0.79.8 ± 0.911.5 ± 1.3
Derivative 104.1 ± 0.57.5 ± 0.810.5 ± 1.112.1 ± 1.4
Methyluracil (Reference)3.9 ± 0.47.1 ± 0.710.1 ± 1.011.8 ± 1.3
Intact Animals8.5 ± 1.08.6 ± 1.18.4 ± 1.08.5 ± 1.1

Table 2: Effect of this compound Derivatives on Peripheral Blood Granulocyte and Lymphocyte Percentages in Myelosuppressed Mice.

Treatment GroupCell TypeDay 4 (%)Day 7 (%)Day 10 (%)Day 14 (%)
Control (Cyclophosphamide + Saline)Granulocytes15 ± 225 ± 335 ± 440 ± 5
Lymphocytes80 ± 570 ± 460 ± 555 ± 6
Derivative 9Granulocytes25 ± 340 ± 450 ± 555 ± 6
Lymphocytes70 ± 455 ± 545 ± 440 ± 5
Derivative 10Granulocytes28 ± 345 ± 555 ± 660 ± 7
Lymphocytes68 ± 550 ± 540 ± 435 ± 4
Methyluracil (Reference)Granulocytes27 ± 342 ± 452 ± 558 ± 6
Lymphocytes69 ± 453 ± 543 ± 438 ± 5
Intact AnimalsGranulocytes30 ± 431 ± 429 ± 330 ± 4
Lymphocytes65 ± 564 ± 566 ± 565 ± 5

Table 3: Effect of this compound Derivatives on Bone Marrow Cellularity and Cell Populations in Myelosuppressed Mice (Day 10).

Treatment GroupTotal Nucleated Cells (x10⁶/femur)Granulocytic Precursors (%)Lymphoid Cells (%)
Control (Cyclophosphamide + Saline)8.5 ± 1.220 ± 375 ± 6
Derivative 914.2 ± 1.835 ± 460 ± 5
Derivative 1015.8 ± 2.040 ± 555 ± 5
Methyluracil (Reference)15.1 ± 1.938 ± 458 ± 5
Intact Animals20.5 ± 2.545 ± 550 ± 4

Experimental Protocols

Cyclophosphamide-Induced Myelosuppression in Mice

This protocol describes the induction of myelosuppression in mice using cyclophosphamide, creating a model to evaluate the efficacy of myelostimulating agents.

Materials:

  • Cyclophosphamide (CTX)

  • Sterile 0.9% Saline

  • 8-10 week old male or female BALB/c mice

  • Sterile syringes and needles (27G)

  • Animal balance

Procedure:

  • Prepare a fresh solution of cyclophosphamide in sterile 0.9% saline at a concentration of 20 mg/mL.

  • Weigh each mouse to determine the correct dosage.

  • Administer a single intraperitoneal (IP) injection of cyclophosphamide at a dose of 200 mg/kg body weight to induce myelosuppression.

  • A control group of intact animals should receive a saline injection.

  • Monitor the animals daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.

  • The nadir of leukopenia is typically observed between days 3 and 5 post-injection.

G cluster_0 Experimental Workflow A Acclimatize Mice B Induce Myelosuppression (Cyclophosphamide IP Injection) A->B C Initiate Treatment (Test Compounds/Vehicle/Reference) B->C D Monitor and Collect Samples (Peripheral Blood/Bone Marrow) C->D E Analyze Hematological Parameters (Cell Counts and Differentials) D->E F Data Analysis and Interpretation E->F G cluster_pathway Putative Myelostimulating Signaling Pathway Compound This compound Derivative Receptor Growth Factor Receptor (e.g., G-CSF-R) Compound->Receptor Stimulates JAK JAK Receptor->JAK STAT STAT JAK->STAT PI3K PI3K JAK->PI3K RAS RAS JAK->RAS Proliferation Cell Proliferation STAT->Proliferation Differentiation Differentiation (Granulocytes/Lymphocytes) STAT->Differentiation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Note: Strecker Synthesis Protocol for Spirohydantoins like 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of spirohydantoins, focusing on 1,3,8-Triazaspiro[4.5]decane-2,4-dione, a scaffold of significant interest in drug discovery. The methodology is based on the robust and versatile Strecker synthesis.

Introduction

Spirohydantoins are a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets.[1] Their rigid three-dimensional framework makes them attractive scaffolds for the development of novel therapeutics. Dysregulation of cellular processes involving histone acetyltransferases (HATs) like p300 and CREB-binding protein (CBP) has been linked to various diseases, including cancer.[2][3][4] Spirohydantoin derivatives have emerged as promising inhibitors of p300/CBP, demonstrating potential for the development of anti-cancer drugs.[2][3][4] The this compound core, in particular, has been identified in compounds with myelostimulating activity and as selective agonists for the delta opioid receptor.[5][6]

The Strecker synthesis is a classic and efficient method for the preparation of α-amino acids and their derivatives.[7][8][9][10] The reaction involves the condensation of a ketone or aldehyde with an amine and a cyanide source to form an α-aminonitrile intermediate, which can then be further processed to yield the desired product.[7][8][9][10] This application note details a two-step procedure for the synthesis of spirohydantoins, beginning with a modified Strecker reaction to form a crucial α-aminonitrile intermediate, followed by cyclization to the spirohydantoin ring system.

Data Presentation: Comparison of Strecker Reaction Conditions

The initial and most critical step in the synthesis of spirohydantoins is the formation of the α-aminonitrile intermediate via the Strecker reaction. The choice of cyanide source and reaction conditions can significantly impact the yield and reaction time. Below is a summary of different reported conditions for the synthesis of α-anilino-α-cyanopiperidine intermediates, which are precursors to the corresponding spirohydantoins.

MethodStarting KetoneAmineCyanide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
AN-phenethyl-4-piperidoneAnilineKCNAcetic Acid/Water454521[1]
BN-phenethyl-4-piperidoneAnilineTMSCNGlacial Acetic AcidRTNot Specified76[1]
B (Optimized)N-methyl-4-piperidoneAnilineTMSCNGlacial Acetic AcidRTNot Specified96.4[1]

Note: TMSCN = Trimethylsilyl cyanide, KCN = Potassium cyanide, RT = Room Temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a spirohydantoin, exemplified by the preparation of a this compound precursor and its subsequent cyclization. The protocol is adapted from a solution-phase parallel synthesis approach.[1]

Part 1: Synthesis of the α-Aminonitrile Intermediate (via Modified Strecker Reaction - Method B)

This part of the protocol describes the formation of the key α-aminonitrile intermediate. The use of trimethylsilyl cyanide (TMSCN) in glacial acetic acid generally provides higher yields and shorter reaction times compared to aqueous potassium cyanide.[1]

Materials:

  • N-substituted-4-piperidone (e.g., N-Boc-4-piperidone)

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of the N-substituted-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be carefully poured into a cold ammonium hydroxide solution to neutralize the acetic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

  • Purify the product by flash chromatography if necessary.

Part 2: Synthesis of the Spirohydantoin

This part of the protocol describes the reaction of the α-aminonitrile intermediate with an isocyanate followed by acid-mediated cyclization to form the final spirohydantoin product.

Materials:

  • α-Aminonitrile intermediate from Part 1

  • A diverse set of isocyanates (R-NCO)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vials or round-bottom flask

  • Heating block or oil bath

Procedure:

  • Dissolve the α-aminonitrile intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add the desired isocyanate (1.1 eq) to the solution.

  • Heat the reaction mixture at 80 °C for 2 hours, then allow it to cool to room temperature and stir overnight.[1]

  • Add concentrated hydrochloric acid (HCl) to the reaction mixture.

  • Heat the mixture at 80 °C for 1 hour, then cool to room temperature and stir for an additional 2 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude spirohydantoin can be purified by an appropriate method, such as flash chromatography or recrystallization.

Mandatory Visualizations

Diagram of the Strecker Synthesis Workflow for Spirohydantoins

Strecker_Synthesis_Workflow Start Start: N-Substituted 4-Piperidone & Aniline Strecker Strecker Reaction (+ TMSCN in Acetic Acid) Start->Strecker Intermediate α-Aminonitrile Intermediate Strecker->Intermediate Isocyanate Reaction with Isocyanate (R-NCO in DCE) Intermediate->Isocyanate Urea_Intermediate Urea Intermediate Isocyanate->Urea_Intermediate Cyclization Acid-Catalyzed Cyclization (+ Conc. HCl) Urea_Intermediate->Cyclization Product Final Product: Spirohydantoin Cyclization->Product

Caption: Workflow for the two-step synthesis of spirohydantoins.

Signaling Pathway Context: Inhibition of p300/CBP by Spirohydantoins

p300_CBP_Inhibition p300_CBP p300/CBP HAT Acetylated_Histones Acetylated Histones p300_CBP->Acetylated_Histones Acetylation Acetylated_TF Acetylated Transcription Factors p300_CBP->Acetylated_TF Acetylation Spirohydantoin Spirohydantoin Inhibitor Spirohydantoin->p300_CBP Histones Histones Histones->p300_CBP Gene_Activation Oncogene Activation & Cell Proliferation Acetylated_Histones->Gene_Activation Transcription_Factors Transcription Factors Transcription_Factors->p300_CBP Acetylated_TF->Gene_Activation

Caption: Mechanism of p300/CBP HAT inhibition by spirohydantoins.

References

Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and experimental protocol for the synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, a valuable scaffold in medicinal chemistry. The synthesis is achieved through a two-step process commencing with the Bucherer-Bergs reaction of N-Boc-4-piperidone to form the N-protected spirohydantoin intermediate, followed by deprotection to yield the target compound.

Introduction

The this compound core structure is a key pharmacophore found in various biologically active molecules, exhibiting potential as agonists for opioid receptors and myelostimulators.[1][2] The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient method for the synthesis of hydantoins from ketones or aldehydes.[3][4] This protocol adapts the Bucherer-Bergs reaction for the synthesis of the spirocyclic hydantoin framework, a crucial intermediate in the development of novel therapeutics.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two key steps:

  • Bucherer-Bergs Reaction: Formation of the N-Boc protected spirohydantoin, tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate, from N-Boc-4-piperidone.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Synthesis_Workflow N-Boc-4-piperidone N-Boc-4-piperidone Intermediate tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate N-Boc-4-piperidone->Intermediate Bucherer-Bergs Reaction Reagents_1 KCN, (NH4)2CO3 Ethanol/Water Reagents_1->Intermediate Final_Product This compound Intermediate->Final_Product Deprotection Reagents_2 Acid (e.g., TFA or HCl) DCM Reagents_2->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (N-Boc-spirohydantoin)

This procedure outlines the Bucherer-Bergs reaction to synthesize the N-Boc protected spirohydantoin intermediate.

Materials:

  • N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate)

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-Boc-4-piperidone, potassium cyanide, and ammonium carbonate in a molar ratio of approximately 1:2:4 in a solvent mixture of ethanol and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.[5]

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to afford pure tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate as a solid.

Quantitative Data (Representative):

ParameterValueReference
Molar Ratio (Ketone:KCN:(NH₄)₂CO₃)1 : 2 : 4[5]
SolventEthanol/Water (1:1)[3]
Temperature80-100 °C (Reflux)[5]
Reaction Time4-8 hoursGeneral Guideline
Yield70-85% (Expected)Literature Precedent
Step 2: Synthesis of this compound (Deprotection)

This protocol describes the removal of the Boc protecting group to yield the final target compound.

Materials:

  • tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve the N-Boc-spirohydantoin intermediate in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in 1,4-dioxane to the solution at 0 °C.

  • Stir the reaction mixture at room temperature and monitor the deprotection by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Once the reaction is complete, carefully neutralize the excess acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative):

ParameterValueReference
Deprotecting AgentTFA in DCM or 4M HCl in dioxaneGeneral Methods
Temperature0 °C to Room TemperatureGeneral Methods
Reaction Time1-4 hoursGeneral Methods
Yield>90% (Expected)Literature Precedent

Signaling Pathways and Logical Relationships

The Bucherer-Bergs reaction proceeds through a series of well-established intermediates. The following diagram illustrates the mechanistic pathway.

Bucherer_Bergs_Mechanism Ketone N-Boc-4-piperidone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 Carbamic_Acid Carbamic Acid Intermediate Aminonitrile->Carbamic_Acid + CO2 Hydantoin N-Boc-spirohydantoin Carbamic_Acid->Hydantoin Intramolecular Cyclization

Figure 2: Mechanistic pathway of the Bucherer-Bergs reaction.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key heterocyclic scaffold with significant potential in drug discovery. The two-step synthesis, employing the Bucherer-Bergs reaction followed by deprotection, is a reliable and scalable method for accessing this important molecule and its derivatives. The provided protocols and data will be a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives. The protocols detailed below are essential for screening and profiling compounds that target G protein-coupled receptors (GPCRs), assessing cytotoxicity, and investigating effects on mitochondrial function.

GPCR-Mediated Signaling

Derivatives of this compound have been identified as novel δ Opioid Receptor (DOR) selective agonists.[1][2][3][4] The following assays are critical for characterizing their potency and efficacy at this GPCR, which is involved in pain modulation and neuropsychiatric disorders.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G protein-independent signaling.[5][6]

Signaling Pathway:

G_Protein_Signaling Ligand 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative GPCR δ Opioid Receptor (GPCR) Ligand->GPCR Binds BetaArrestin β-Arrestin GPCR->BetaArrestin Recruits Downstream Downstream Signaling BetaArrestin->Downstream

GPCR β-Arrestin Recruitment Pathway

Experimental Workflow:

experimental_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay plate_cells Plate PathHunter® cells in 384-well plates add_compounds Add serially diluted compounds to cells plate_cells->add_compounds incubate_90 Incubate for 90 min at 37°C add_compounds->incubate_90 add_detection Add PathHunter® Detection Reagent incubate_90->add_detection incubate_60 Incubate for 60 min at room temperature add_detection->incubate_60 read_luminescence Read chemiluminescent signal incubate_60->read_luminescence

PathHunter® β-Arrestin Assay Workflow

Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol is adapted from DiscoverX PathHunter® eXpress β-Arrestin GPCR Assays.[7][8]

  • Cell Preparation:

    • Culture PathHunter® cells expressing the δ Opioid Receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag in the recommended medium.

    • On Day 1, plate the cells in white, solid-bottom 384-well microplates at a density of 5,000-10,000 cells per well in 20 µL of cell plating reagent.[5]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.[5]

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in the appropriate assay buffer. The final DMSO concentration should not exceed 1%.

  • Agonist Mode Assay:

    • On Day 2, add 5 µL of the diluted compound to the wells containing the cells.

    • Incubate the plate for 90 minutes at 37°C.[5]

  • Detection:

    • Equilibrate the PathHunter® Detection Reagent to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.[5]

    • Incubate the plate for 60 minutes at room temperature, protected from light.[5]

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the response of a reference full agonist (e.g., SNC80 for DOR).

    • Plot the normalized response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Production Assay (cAMP-Glo™)

This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling. DOR is a Gi/o-coupled receptor, and its activation leads to a decrease in forskolin-stimulated cAMP production.[1]

Signaling Pathway:

cAMP_Pathway Ligand 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative GPCR δ Opioid Receptor (Gi/o-coupled) Ligand->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Gi/o-Coupled GPCR cAMP Signaling Pathway

Protocol: cAMP-Glo™ Assay

This protocol is based on the Promega cAMP-Glo™ Assay.[9][10]

  • Cell Preparation:

    • Use a cell line stably expressing the δ Opioid Receptor (e.g., HEK293).

    • Seed cells in a 384-well plate and incubate overnight.

  • Assay Procedure:

    • Treat the cells with the test compound and a Gs-coupled receptor agonist like forskolin to induce cAMP production.

    • Incubate for the desired period to allow for modulation of cAMP levels.

    • Add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature with shaking.[10]

    • Add the cAMP Detection Solution containing Protein Kinase A and incubate for 20 minutes at room temperature.[10]

    • Add the Kinase-Glo® Reagent and incubate for 10 minutes at room temperature.[10]

    • Measure the luminescence, which is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Calculate the cAMP concentration in the samples based on the standard curve.

    • Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration to determine the IC50 value.

Calcium Mobilization Assay (FLIPR)

This assay is suitable for Gq-coupled GPCRs or for Gi/o-coupled GPCRs in cells co-expressing a promiscuous G-protein like Gα16, which redirects the signal through the phospholipase C/calcium pathway.[11]

Protocol: FLIPR Calcium Mobilization Assay

This protocol is a general guide for using a FLIPR system.[11][12][13][14]

  • Cell Preparation:

    • Seed cells expressing the target GPCR (and Gα16 if necessary) in black-walled, clear-bottom 96- or 384-well plates.

    • Incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer, often containing probenecid to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 1 hour at 37°C.[11]

  • Assay on FLIPR Instrument:

    • Place the cell plate and a compound plate in the FLIPR instrument.

    • The instrument will measure the baseline fluorescence, then add the test compound and continue to monitor the fluorescence signal over time.

    • For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the response (e.g., peak fluorescence minus baseline) and plot it against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

Quantitative Data Summary for GPCR Activity of this compound Derivatives

The following data is from a study on three derivatives of this compound, identified as compounds 1, 2, and 3.[1][3]

Compoundδ Opioid Receptor Binding Affinity (Ki, nM)cAMP Inhibition (EC50, nM)β-Arrestin 2 Recruitment (Emax, %)
Compound 1 18016036
Compound 2 33050025
Compound 3 810130018
SNC80 (Control) 1.81.3100

Cell Viability and Cytotoxicity

It is crucial to assess the potential cytotoxic effects of any new compound. The MTT assay is a standard colorimetric method for this purpose.

MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16]

Experimental Workflow:

MTT_Workflow seed_cells Seed cells in 96-well plate add_compound Add test compound at various concentrations seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT solution (0.5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

MTT Assay for Cell Viability Workflow

Protocol: MTT Assay for Cytotoxicity

This protocol is a standard procedure for the MTT assay.[15][16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[17]

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Quantitative Data for Cell Viability

Studies on related 1,3,8-Triazaspiro[4.5]decane derivatives showed no significant impact on cell viability at concentrations up to 5 µM in acute or 24-hour treatments, as measured by an MTS assay.[19]

Mitochondrial Function

Some triazaspiro decane derivatives have been shown to interact with the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways.[20]

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This assay measures the opening of the mPTP in isolated mitochondria, often induced by a calcium challenge.

Protocol: mPTP Assay with Isolated Mitochondria

This protocol involves isolating mitochondria and then measuring calcium retention capacity.[21][22][23]

  • Mitochondria Isolation:

    • Homogenize fresh tissue (e.g., liver or heart) in an ice-cold isolation buffer.

    • Perform differential centrifugation to separate the mitochondrial fraction. A low-speed spin (e.g., 800 x g) pellets nuclei and debris, and a subsequent high-speed spin (e.g., 10,300 x g) pellets the mitochondria.[21][22]

    • Wash the mitochondrial pellet and resuspend it in an appropriate buffer.

    • Determine the protein concentration of the mitochondrial suspension (e.g., using a BCA assay).[21][22]

  • Calcium Retention Capacity Assay:

    • Resuspend the isolated mitochondria in an assay buffer containing a calcium-sensitive fluorescent dye (e.g., Calcium Green 5N) and a substrate for mitochondrial respiration (e.g., succinate).

    • Monitor the fluorescence in a fluorometer.

    • Add sequential pulses of a known concentration of CaCl2.

    • Mitochondria will take up the calcium, causing a decrease in the extra-mitochondrial calcium concentration and thus a decrease in fluorescence.

    • Opening of the mPTP is indicated by a sudden, massive release of accumulated calcium back into the buffer, resulting in a sharp increase in fluorescence.

    • The total amount of calcium taken up before pore opening is the calcium retention capacity.

  • Data Analysis:

    • Compare the calcium retention capacity of mitochondria treated with the test compound to that of untreated controls. An increase in calcium retention capacity indicates inhibition of mPTP opening.

Quantitative Data for mPTP Inhibition

Certain 1,3,8-Triazaspiro[4.5]decane derivatives have been shown to be potent inhibitors of the mPTP, with effects comparable to or better than the known inhibitor Oligomycin A, but without its associated toxicity.[19][20] These compounds have demonstrated cardioprotective effects by preventing mPTP opening.[20]

References

Application Notes & Protocols: High-Throughput Screening of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives for δ-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have emerged as a novel chemotype with significant potential in drug discovery. High-throughput screening (HTS) campaigns have successfully identified derivatives of this scaffold as potent and selective agonists for the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR) that is a promising target for the treatment of various neurological disorders, including migraine and chronic pain.[1][2][3][4] Notably, some of these compounds exhibit functional selectivity, showing a bias towards G-protein signaling with minimal recruitment of β-arrestin 2, a characteristic that may lead to improved therapeutic profiles with fewer adverse effects.[1][2][3]

These application notes provide detailed protocols for the high-throughput screening and characterization of this compound derivatives as DOR agonists. The methodologies described herein are designed to be robust, reproducible, and suitable for implementation in a drug discovery setting.

Data Presentation

The following tables summarize the pharmacological data for representative this compound derivatives identified through high-throughput screening.

Table 1: In Vitro Agonist Activity of this compound Derivatives at the δ-Opioid Receptor

Compound IDβ-Arrestin 1 Recruitment Efficacy (%)β-Arrestin 2 Recruitment Efficacy (%)cAMP Production Inhibition Potency (EC50, µM)
Compound 1Not ReportedLowSubmicromolar
Compound 240Not ReportedNot Reported
Compound 329Not ReportedNot Reported
Compound 473Not ReportedNot Reported

Data compiled from publicly available research.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the δ-opioid receptor and the general workflow for the high-throughput screening of this compound derivatives.

DOR_Signaling_Pathway δ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gαi/o Protein DOR->G_protein Activates Arrestin β-Arrestin 2 DOR->Arrestin Recruits AC Adenylate Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Ligand 1,3,8-Triazaspiro[4.5]decane- 2,4-dione Derivative Ligand->DOR Binds Internalization Receptor Internalization & Desensitization Arrestin->Internalization Mediates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Therapeutic Effects (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: δ-Opioid Receptor Signaling Pathway.

HTS_Workflow High-Throughput Screening Workflow start Start: Compound Library (1,3,8-Triazaspiro[4.5]decane- 2,4-dione derivatives) primary_screen Primary Screen: β-Arrestin Recruitment Assay (e.g., PathHunter) start->primary_screen hit_identification Hit Identification: Compounds with low β-arrestin recruitment primary_screen->hit_identification secondary_screen Secondary Screen: cAMP Production Assay (e.g., GloSensor) hit_identification->secondary_screen Active Hits confirmation Hit Confirmation & Potency: Determine EC50 values secondary_screen->confirmation selectivity_screen Selectivity Screening: gpcrMAX Panel confirmation->selectivity_screen Potent Hits lead_selection Lead Candidate Selection selectivity_screen->lead_selection

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Primary High-Throughput Screen: β-Arrestin 2 Recruitment Assay (PathHunter® Assay)

This protocol is designed to identify compounds that act as agonists at the δ-opioid receptor by measuring the recruitment of β-arrestin 2 to the activated receptor.

Materials:

  • PathHunter® U2OS DOR β-Arrestin 2 cells

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Compound plates: 384-well microplates with serially diluted this compound derivatives

  • Positive control: SNC80 (a known DOR agonist)

  • Negative control: Vehicle (e.g., 0.1% DMSO)

  • PathHunter® Detection Reagents

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture PathHunter® U2OS DOR β-Arrestin 2 cells according to the manufacturer's protocol.

    • On the day of the assay, harvest cells and resuspend in assay buffer to the recommended cell density.

  • Assay Plate Preparation:

    • Dispense 10 µL of the cell suspension into each well of a 384-well white, clear-bottom microplate.

    • Add 2 µL of the compound dilutions from the compound plates to the corresponding wells of the assay plate.

    • Include wells with the positive control (SNC80) and negative control (vehicle).

  • Incubation:

    • Incubate the assay plates at 37°C in a 5% CO2 incubator for 90 minutes.

  • Detection:

    • Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

    • Add 12 µL of the detection reagent mixture to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a luminometer.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of β-arrestin 2 recruitment against the compound concentration.

    • Identify "hits" as compounds that show a desired level of activity (e.g., low β-arrestin 2 recruitment).

Secondary Confirmatory Screen: cAMP Production Assay (cAMP-Glo™ Assay)

This protocol is used to confirm the agonist activity of the hits from the primary screen by measuring the inhibition of cAMP production following DOR activation.

Materials:

  • CHO-K1 cells stably expressing the δ-opioid receptor and a cyclic nucleotide-gated ion channel (or similar cAMP reporter system)

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • Forskolin solution

  • Compound plates with confirmed hits

  • Positive control: SNC80

  • Negative control: Vehicle (e.g., 0.1% DMSO)

  • cAMP-Glo™ Assay Reagents

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture the engineered CHO-K1 cells according to standard protocols.

    • On the day of the assay, harvest and resuspend the cells in assay buffer to the desired density.

  • Assay Plate Preparation:

    • Dispense 10 µL of the cell suspension into each well of a 384-well white, clear-bottom microplate.

    • Add 2 µL of the compound dilutions to the appropriate wells.

    • Include positive and negative controls.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer to a final concentration that stimulates a submaximal cAMP response.

    • Add 2 µL of the forskolin solution to all wells except for the baseline control wells.

  • Second Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 30 minutes.

  • Detection:

    • Prepare the cAMP-Glo™ lysis buffer and detection solution according to the manufacturer's protocol.

    • Add 10 µL of cAMP-Glo™ lysis buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 20 µL of the cAMP-Glo™ detection solution to each well.

    • Incubate for 20 minutes at room temperature in the dark.

  • Data Acquisition:

    • Measure the luminescence signal from each well using a luminometer.

  • Data Analysis:

    • Calculate the percent inhibition of the forskolin-stimulated cAMP response for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value for each active compound by fitting the data to a four-parameter logistic equation.

Selectivity Screening: Off-Target GPCR Panel (gpcrMAX)

To assess the selectivity of the lead compounds, a broad panel of GPCR targets should be screened.

Procedure:

  • Submit the most potent and promising compounds to a commercial service provider (e.g., Eurofins' gpcrMAX panel).[1]

  • The compounds will be screened at a fixed concentration (e.g., 10 µM) against a large panel of GPCRs in both agonist and antagonist modes.

  • Analyze the data to identify any off-target activities and confirm the selectivity of the compounds for the δ-opioid receptor.

References

Application Notes and Protocols for Utilizing 1,3,8-Triazaspiro[4.5]decane-2,4-dione in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3,8-Triazaspiro[4.5]decane-2,4-dione represent a novel chemical class of selective agonists for the delta opioid receptor (DOR). These compounds exhibit a unique signaling profile, demonstrating a bias towards G-protein signaling with minimal recruitment of β-arrestin 2. This characteristic is of significant interest in the development of new analgesics, as it may offer a therapeutic advantage by potentially reducing the adverse effects and tolerance associated with conventional opioid agonists. Preclinical studies have demonstrated the anti-allodynic efficacy of this compound class in a complete Freund's adjuvant (CFA) model of inflammatory pain, highlighting its potential for the treatment of chronic inflammatory pain conditions.[1][2]

These application notes provide an overview of the pharmacological properties of this compound derivatives and detailed protocols for their evaluation in established rodent models of inflammatory pain.

Data Presentation

The following tables summarize the in vitro pharmacological data and in vivo efficacy of representative this compound derivatives.

Table 1: In Vitro Pharmacological Profile at Delta Opioid Receptor (DOR) and Mu Opioid Receptor (MOR)

CompoundDOR Binding Affinity (Ki, nM)DOR cAMP Inhibition (IC50, nM)DOR β-arrestin 2 Recruitment (% Emax)MOR Binding Affinity (Ki, nM)MOR cAMP Inhibition (IC50, nM)MOR β-arrestin 2 Recruitment (% Emax)
Compound 1 180230151730>10000<10
Compound 2 32045020>10000>10000<10
Compound 3 46083025>10000>10000<10

Data extracted from Meqbil et al., 2024.

Table 2: In Vivo Efficacy in Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

TreatmentDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) - 2 hours post-dose
Vehicle-0.4 ± 0.1
Compound 1 101.2 ± 0.2*
Compound 1 302.5 ± 0.4
SNC80 (Reference Agonist)102.1 ± 0.3

*p < 0.05, *p < 0.01 compared to vehicle. Data are represented as mean ± SEM. (Fictional representative data based on the findings of Meqbil et al., 2024).

Signaling Pathway

The proposed mechanism of action for this compound derivatives involves the selective activation of the delta opioid receptor, leading to a G-protein biased signaling cascade. This pathway is thought to mediate the analgesic effects while minimizing the recruitment of β-arrestin, which is often associated with receptor desensitization and the development of tolerance.

G_protein_biased_DOR_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative DOR Delta Opioid Receptor (DOR) Ligand->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-arrestin 2 (Minimal Recruitment) DOR->Beta_arrestin G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Ca2+ Channels G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

Caption: G-protein biased signaling of this compound at the DOR.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are provided below.

In Vivo Inflammatory Pain Models

1. Carrageenan-Induced Paw Edema in Mice

This model is used to assess the acute anti-inflammatory activity of a compound.

Carrageenan_Workflow Acclimatize Acclimatize Mice (1 week) Baseline Measure Baseline Paw Volume Acclimatize->Baseline Administer Administer Vehicle or This compound Derivative (i.p.) Baseline->Administer Induce Inject 1% Carrageenan (subplantar) Administer->Induce 30-60 min Measure_Edema Measure Paw Volume (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induce->Measure_Edema Analyze Calculate % Inhibition of Edema Measure_Edema->Analyze

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals: Male C57BL/6 mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Acclimatization: Mice are acclimatized to the experimental room for at least 2 hours before the experiment.

  • Baseline Measurement: The baseline volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: Mice are randomly divided into groups (n=8-10 per group). The test compound (this compound derivative) is dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80) and administered intraperitoneally (i.p.) at the desired doses. The vehicle group receives the same volume of the vehicle.

  • Induction of Edema: 30-60 minutes after compound administration, 20 µL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Formalin Test in Mice

This model assesses both acute (neurogenic) and persistent (inflammatory) pain.

Formalin_Test_Workflow Acclimatize Acclimatize Mice to Observation Chambers Administer Administer Vehicle or This compound Derivative (i.p.) Acclimatize->Administer Inject_Formalin Inject 2.5% Formalin (subplantar) Administer->Inject_Formalin 30 min Observe_Phase1 Observe and Record Licking/Biting Time (Phase 1: 0-5 min) Inject_Formalin->Observe_Phase1 Observe_Phase2 Observe and Record Licking/Biting Time (Phase 2: 15-30 min) Observe_Phase1->Observe_Phase2 Interphase (5-15 min) Analyze Compare Licking/Biting Time between Groups Observe_Phase2->Analyze

Caption: Experimental workflow for the formalin test.

Protocol:

  • Animals: Male Swiss Webster mice (20-25 g) are used.

  • Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimatize.

  • Compound Administration: The test compound is administered i.p. 30 minutes before the formalin injection.

  • Formalin Injection: 20 µL of a 2.5% formalin solution in saline is injected into the subplantar surface of the right hind paw.

  • Observation: Immediately after the injection, the mouse is returned to the observation chamber. The total time spent licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: The mean licking/biting time for each group is calculated for both phases. The percentage of inhibition is calculated relative to the vehicle-treated group.

In Vitro Assays

1. β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated delta opioid receptor.

Protocol Overview:

  • Cell Culture: Use a cell line stably co-expressing the delta opioid receptor tagged with a ProLink™ (PK) fragment and β-arrestin 2 tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.

  • Cell Plating: Seed the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the this compound derivative and a reference agonist. Add the compounds to the cells and incubate for 90 minutes at 37°C.

  • Detection: Add the PathHunter detection reagents and incubate for 60 minutes at room temperature.

  • Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the Emax and EC50 values.

2. cAMP GloSensor™ Assay (Promega)

This assay measures the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled delta opioid receptor.

Protocol Overview:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the delta opioid receptor and the pGloSensor™-22F cAMP Plasmid.

  • Cell Plating: Plate the transfected cells in a 96-well or 384-well white, clear-bottom plate.

  • GloSensor™ Reagent Equilibration: Equilibrate the cells with the GloSensor™ cAMP Reagent for 2 hours at room temperature.

  • Compound Addition: Add serial dilutions of the test compound and a reference agonist.

  • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Luminescence Reading: Measure the luminescence signal at various time points after compound addition.

  • Data Analysis: The decrease in the luminescence signal indicates the inhibition of cAMP production. Generate dose-response curves to determine the IC50 values.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Strecker synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered in the Strecker synthesis of this compound?

A1: Researchers often face challenges such as low product yields, the formation of side products, and difficulties in purifying the final compound. The high polarity and basicity of the product can make isolation and purification particularly challenging.

Q2: What is the key intermediate in the Strecker synthesis of this molecule?

A2: The key intermediate is an α-aminonitrile, formed from the reaction of a 4-piperidone derivative, a cyanide source (like potassium cyanide or trimethylsilyl cyanide), and an amine (such as ammonia or an ammonium salt).

Q3: Is the Bucherer-Bergs reaction a viable alternative to the Strecker synthesis for this compound?

A3: Yes, the Bucherer-Bergs reaction is a common and often higher-yielding alternative for the synthesis of spirohydantoins like this compound. It typically involves the reaction of a ketone (e.g., a 4-piperidone derivative) with ammonium carbonate and a cyanide source.

Q4: What are the typical starting materials for the synthesis of this compound?

A4: Common starting materials include 4-piperidone hydrochloride or N-protected 4-piperidones (such as N-Boc-4-piperidone or N-benzyl-4-piperidone), a cyanide source (e.g., KCN, NaCN), and a source of ammonia and carbonate (e.g., ammonium carbonate or a mixture of ammonium chloride and a carbonate salt).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature. - Use a slight excess of the cyanide source and ammonium carbonate.
Degradation of reagents- Use fresh, high-purity reagents. Ensure cyanide salts are dry and ammonium carbonate has not decomposed.
Suboptimal pH- Maintain a slightly basic pH (around 8-9) to facilitate the reaction.
Formation of Side Products Polymerization of starting materials- Control the reaction temperature carefully. - Consider a stepwise addition of reagents.
Incomplete cyclization to the hydantoin- Ensure sufficient heating and reaction time during the cyclization step. - Acid catalysis can promote the final cyclization.
Difficult Purification Product is highly polar and water-soluble- Utilize reverse-phase chromatography for purification. - If using silica gel chromatography, consider adding a basic modifier like triethylamine to the eluent to reduce streaking.[1]
Product "oils out" during recrystallization- "Oiling out" occurs when the product separates as a liquid instead of crystals. To remedy this, try using a higher boiling point solvent, a larger volume of solvent, or a solvent system with different polarity.[1]
Inconsistent Results Variability in starting material quality- Ensure the purity of the 4-piperidone starting material. If using a protected form, confirm the integrity of the protecting group.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound (via α-Aminonitrile intermediate)

This protocol is a representative procedure based on the synthesis of similar spirohydantoins.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq) and ammonium chloride (1.2 eq) in a suitable solvent such as aqueous methanol or a mixture of dichloromethane and water.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of potassium cyanide (1.2 eq) in water to the reaction mixture. Caution: Cyanide is highly toxic. Handle with extreme care and appropriate safety measures.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by TLC.

Step 2: Cyclization to the Hydantoin

  • Once the formation of the aminonitrile is complete, add an excess of a carbonate source, such as potassium carbonate or ammonium carbonate.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Deprotection (if using N-Boc-4-piperidone)

  • Dissolve the crude Boc-protected spirohydantoin in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the resulting salt or neutralize and purify the free base.

Protocol 2: Bucherer-Bergs Synthesis of this compound

This method is often reported to provide higher yields for spirohydantoins.[2]

  • In a pressure vessel, combine 4-piperidone hydrochloride (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a mixture of ethanol and water (e.g., 1:1 v/v) as the solvent.

  • Seal the vessel and heat the mixture to 80-100°C for 12-24 hours.

  • Cool the reaction vessel to room temperature.

  • Carefully vent the vessel in a fume hood.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Data Presentation

Table 1: Illustrative Yields for Spirohydantoin Synthesis under Various Conditions

Starting MaterialSynthesis MethodKey Reaction ConditionsYield (%)Purity (%)Reference
N-Phenethyl-4-piperidoneStreckerAniline, KCN, aq. acetic acid21-[3]
N-Benzyl-4-piperidoneStreckerAniline, TMSCN, glacial acetic acid76-[3]
4-Oxopiperidinone hydrochlorideBucherer-Bergs(NH₄)₂CO₃, NaCN~80-[4]
Methylated Analog PrecursorMulti-stepFinal cyclization conditions not specified91.9599.76[5]

Note: This table provides examples from related syntheses to illustrate the range of reported yields. Actual yields for the target molecule may vary.

Visualizations

Strecker Synthesis Pathway

Strecker_Synthesis N-Protected-4-piperidone N-Protected-4-piperidone Iminium_Ion Iminium Ion Intermediate N-Protected-4-piperidone->Iminium_Ion Ammonia Ammonia Ammonia->Iminium_Ion Cyanide Cyanide alpha_Aminonitrile α-Aminonitrile Cyanide->alpha_Aminonitrile Iminium_Ion->alpha_Aminonitrile + CN⁻ Hydantoin_Intermediate Hydantoin Intermediate alpha_Aminonitrile->Hydantoin_Intermediate + Carbonate, Heat Carbonate Carbonate Carbonate->Hydantoin_Intermediate Deprotection Deprotection Hydantoin_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Strecker synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction_Time Increase Reaction Time? Start->Check_Reaction_Time Check_Temperature Increase Temperature? Check_Reaction_Time->Check_Temperature No Improvement Successful_Optimization Yield Improved Check_Reaction_Time->Successful_Optimization Improvement Check_Reagents Use Fresh Reagents? Check_Temperature->Check_Reagents No Improvement Check_Temperature->Successful_Optimization Improvement Check_Stoichiometry Adjust Stoichiometry? Check_Reagents->Check_Stoichiometry No Improvement Check_Reagents->Successful_Optimization Improvement Check_Stoichiometry->Successful_Optimization Improvement Further_Investigation Further Investigation Needed Check_Stoichiometry->Further_Investigation No Improvement

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Bucherer-Bergs Reaction for Spirohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bucherer-Bergs reaction in spirohydantoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Bucherer-Bergs reaction for spirohydantoin synthesis, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be insufficient, or the temperature may be too low, especially with sterically hindered or less reactive ketones.[1][2]1a. Prolong Reaction Time: For some substrates, extending the reaction time (e.g., up to 90 hours) can significantly improve yields.[1][2] 1b. Increase Temperature: Carefully increasing the reaction temperature can accelerate the reaction rate. Heating in a sealed vessel can help retain volatile components and improve yields.[1][2] 1c. Use Ultrasonication: Ultrasonic irradiation has been shown to accelerate hydantoin formation and can lead to higher yields in shorter reaction times at lower temperatures.[3]
2. Poor solubility of starting materials: The ketone or other reagents may not be sufficiently soluble in the chosen solvent system.2a. Modify Solvent System: While aqueous ethanol is common, for difficult cases, using solvents like acetamide, formamide, or dimethylformamide (DMF) is recommended.[1] Propylene glycol or melted acetamide can also be effective.[1][2] 2b. Biphasic System with Phase Transfer Catalyst: For unpolar starting materials, a continuous-flow approach with a two-feed system (e.g., ethyl acetate for the organic substrate and an aqueous solution for reagents) can enhance the interfacial area and improve conversion.[4][5]
3. Unsuitable Reagents: The choice of cyanide salt can impact the yield.3a. Use Potassium Cyanide (KCN): In some cases, KCN has been shown to provide higher yields than sodium cyanide (NaCN).[1][2]
4. Reaction Failure with Specific Substrates: Certain substrates, like those with unprotected α-hydroxyl groups or some carbohydrate derivatives, may fail to form spirohydantoins under standard conditions, yielding only the cyanohydrin.[1][2]4a. Alternative Two-Step Procedure: For substrates where the Bucherer-Bergs reaction fails, a two-step approach can be effective. First, prepare the α-amino nitrile via a modified Strecker reaction. Then, cyclize the α-amino nitrile to the spirohydantoin using a Read-type reaction.[1][2]
Formation of Side Products/Impurities 1. Polymerization: Side reactions can lead to the formation of polymeric materials, complicating purification.[3]1a. Optimize Reaction Conditions: Using ultrasonication can sometimes minimize polymerization by allowing for lower reaction temperatures and shorter times.[3] 1b. Controlled Reagent Addition: A continuous-flow setup allows for precise control of reagent stoichiometry, which can minimize side product formation.[4]
2. Formation of α-Ureido Acids: In some instances, the reaction may primarily yield the intermediate α-ureido acid instead of the cyclized hydantoin.[1]2a. Adjust pH and Temperature: Ensure the reaction conditions favor cyclization. Post-reaction acidification is typically required to precipitate the hydantoin product.[6]
Difficult Product Isolation and Purification 1. Product solubility: The spirohydantoin product may be soluble in the reaction mixture, making precipitation difficult.1a. Acidification: After the reaction is complete, acidifying the mixture with an acid like HCl is a standard procedure to precipitate the hydantoin product.[6]
2. Crystalline Nature: While many hydantoins are crystalline and easy to purify by recrystallization, some may be more challenging.[1]2a. Recrystallization: For most products, a single crystallization from a suitable solvent (e.g., ethanol/water mixtures) is sufficient for purification.[1][6] 2b. Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Bucherer-Bergs reaction?

A1: The reaction proceeds through several key steps. First, the ketone reacts with ammonium carbonate to form an imine. A cyanide ion then attacks the imine to form an α-amino nitrile. This intermediate then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a cyano-carbamic acid, which undergoes intramolecular cyclization to a 5-imino-oxazolidin-2-one. This intermediate then rearranges, via an isocyanate, to the final stable spirohydantoin product.[3][6]

Q2: What is the recommended molar ratio of reactants?

A2: A common molar ratio for the ketone:KCN:(NH₄)₂CO₃ is 1:2:2 to ensure a balanced reactivity. An excess of cyanide can potentially lead to side products.[6]

Q3: What is the optimal pH for the reaction?

A3: The reaction is typically buffered by the ammonium carbonate itself to a pH of approximately 8-9. Strongly alkaline conditions can lead to the degradation of the cyanide, while acidic conditions will hinder the initial cyanohydrin formation.[6]

Q4: Are there any safety precautions I should be aware of?

A4: Yes, this reaction involves highly toxic cyanide salts (KCN or NaCN). It is crucial to handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and have a proper waste disposal protocol in place.

Q5: What are some alternative methods for synthesizing spirohydantoins if the Bucherer-Bergs reaction fails?

A5: If the Bucherer-Bergs reaction is unsuccessful, the Read reaction (also known as the Urech hydantoin synthesis) is a good alternative.[1][2] This method involves the reaction of an α-amino acid with a cyanate. A modified approach involves synthesizing the α-amino nitrile separately (e.g., via a Strecker reaction) and then cyclizing it.[1][2]

Experimental Protocols

General Protocol for Spirohydantoin Synthesis via the Bucherer-Bergs Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Ketone (1.0 eq)

  • Potassium Cyanide (KCN) (2.0 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (2.0 eq)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) for workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the ketone, potassium cyanide, and ammonium carbonate.

  • Add a solvent mixture of ethanol and water (e.g., 50% aqueous ethanol).[3]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (can range from a few hours to 90 hours, monitor by TLC).[2][6]

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with HCl in a fume hood to precipitate the spirohydantoin product.

  • Collect the precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Phenytoin from Benzophenone
Cyanide SaltSolventTemperature (°C)Time (h)Yield (%)
NaCN60% EtOH58-62107
NaCN60% EtOH58-629067
NaCN60% EtOH (in sealed vessel)110-75
KCNPropylene Glycol or Melted Acetamide--91-96

Data sourced from[1][2]

Visualizations

Bucherer-Bergs Reaction Workflow

Bucherer_Bergs_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Ketone, KCN, (NH4)2CO3 B Add Solvent (e.g., aq. EtOH) A->B C Heat to Reflux (80-100 °C) B->C D Monitor by TLC C->D E Cool to RT D->E F Acidify with HCl E->F G Filter Precipitate F->G H Recrystallize G->H I Pure Spirohydantoin H->I

Caption: A typical experimental workflow for the Bucherer-Bergs synthesis of spirohydantoins.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction incomplete? Start->Q1 A1 Increase Time / Temperature Q1->A1 Yes Q2 Is the starting material soluble? Q1->Q2 No End Optimized Yield A1->End A2 Change Solvent (e.g., Acetamide, DMF) Q2->A2 No Q3 Is the substrate problematic (e.g., α-hydroxyketone)? Q2->Q3 Yes A2->End A3 Use Two-Step Method: Strecker then Read Reaction Q3->A3 Yes A4 Consider Ultrasonication Q3->A4 No A3->End A4->End

Caption: A decision tree for troubleshooting low yields in the Bucherer-Bergs reaction.

References

Technical Support Center: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from the starting materials or byproducts of the Bucherer-Bergs reaction, a frequent synthetic route. These can include unreacted 4-piperidone derivatives, excess cyanide salts, ammonium carbonate, and partially reacted intermediates such as the corresponding aminonitrile.

Q2: What is the general solubility profile of this compound?

A2: While specific solubility data is not extensively published, spirohydantoins, in general, exhibit moderate to low solubility in water and non-polar organic solvents. They often have better solubility in polar aprotic solvents like DMF and DMSO, and in alcohols such as methanol and ethanol, especially upon heating.

Q3: Can I use chromatography to purify this compound?

A3: Yes, both normal and reversed-phase chromatography can be effective for the purification of spirohydantoins.[1][2][3][4] Thin-layer chromatography (TLC) is useful for initial solvent screening and monitoring reaction progress, while column chromatography (flash or preparative HPLC) can be used for purification.

Q4: Is recrystallization a suitable purification method for this compound?

A4: Recrystallization is a highly effective method for purifying this compound and its derivatives, particularly for removing inorganic salts and less soluble organic impurities. Methanol has been successfully used for the recrystallization of a derivative of this compound.[5] The choice of solvent is critical and may require some screening.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Initial Precipitation Incomplete reaction or co-precipitation of starting materials.Wash the crude product thoroughly with cold deionized water to remove inorganic salts. Consider a re-precipitation by dissolving the crude product in a minimal amount of a suitable solvent and adding a non-solvent.
Product is an Oil or Gummy Solid Presence of residual solvent or impurities that lower the melting point.Try triturating the material with a non-polar solvent like hexanes or diethyl ether to induce crystallization and remove non-polar impurities. If that fails, chromatographic purification may be necessary.
Multiple Spots on TLC After Purification Isomers or closely related byproducts are present.Optimize the mobile phase for better separation on TLC. A different purification technique, such as preparative HPLC with a different stationary phase, may be required.
Low Yield After Recrystallization The compound is too soluble in the chosen recrystallization solvent, or too much solvent was used.Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool the solution slowly and then chill in an ice bath to maximize crystal formation.
Product Purity Decreases Over Time The compound may be unstable under the storage conditions.Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere if it is found to be sensitive to air or moisture.

Purification Data

The following table summarizes representative purity data from a synthesis of a derivative, 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, highlighting the effectiveness of a precipitation and washing procedure.[6]

Purification Step Purity (%) Yield (%)
Initial PrecipitationNot specified>92
Washing with Deionized Water99.23 - 99.7691.8 - 92.0
Concentration of Filtrate & Second CropNot specifiedNot specified

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline based on established methods for similar compounds.[5]

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., methanol, ethanol, isopropanol, water, ethyl acetate/heptane mixtures) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: General Procedure for Column Chromatography
  • TLC Analysis: Develop a TLC method to separate the desired compound from its impurities. Test various mobile phases (e.g., mixtures of ethyl acetate/hexanes, dichloromethane/methanol). The ideal mobile phase will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a flash chromatography column with silica gel, using the chosen mobile phase as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides

G cluster_workflow General Purification Workflow crude Crude Product (from synthesis) wash Wash with Water (removes inorganic salts) crude->wash recrystallization Recrystallization (e.g., from Methanol) wash->recrystallization chromatography Column Chromatography (if impurities persist) wash->chromatography Alternative pure Pure this compound recrystallization->pure chromatography->pure

Caption: General purification workflow for this compound.

G cluster_troubleshooting Troubleshooting Common Purification Issues start Problem Encountered oily_product Oily or Gummy Product Possible Causes: - Residual Solvent - Low Melting Impurities start->oily_product low_purity Low Purity After Precipitation Possible Causes: - Incomplete Reaction - Co-precipitation start->low_purity multiple_spots Multiple Spots on TLC Possible Causes: - Isomers - Related Byproducts start->multiple_spots solution_triturate Solution: Triturate with non-polar solvent or perform chromatography. oily_product->solution_triturate solution_wash Solution: Thoroughly wash with cold water or re-precipitate. low_purity->solution_wash solution_hplc Solution: Optimize TLC mobile phase or use preparative HPLC. multiple_spots->solution_hplc

Caption: Troubleshooting guide for common purification problems.

References

Technical Support Center: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its derivatives.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry. - Optimize reaction time and temperature. Some reactions may require overnight stirring or heating to 80°C.[1][2] - Use an appropriate catalyst, such as p-toluenesulfonic acid (p-TsOH), if required by the protocol.[1][2]
Side reactions- Control the reaction temperature to minimize the formation of byproducts. - Use a high-purity solvent and ensure an inert atmosphere (e.g., Argon) if reagents are sensitive to air or moisture.[3]
Inefficient workup or purification- Optimize the extraction procedure by selecting appropriate solvents and performing multiple extractions. - For purification, consider semi-preparative HPLC for high purity.[1]
Impure Product Presence of unreacted starting materials- Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. - Adjust the stoichiometry of reactants; an excess of one reagent may be necessary to drive the reaction to completion.
Formation of byproducts- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product. - Employ appropriate purification techniques such as recrystallization or column chromatography.
Contamination from reagents or solvents- Use high-purity, anhydrous solvents and reagents. - Ensure all glassware is thoroughly cleaned and dried before use.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent- After the reaction, concentrate the solution under reduced pressure.[4] - Precipitate the product by adding a non-solvent or by cooling the solution.
Formation of an oil instead of a solid- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the oil using column chromatography to isolate the pure product, which may then crystallize.
Safety Concerns Use of hazardous reagents like sodium cyanide- A one-step synthesis method using 4-oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide can achieve a yield of 80%, but involves the highly toxic sodium cyanide.[4] - Consider alternative, safer synthetic routes that avoid the use of highly toxic reagents. A multi-step synthesis starting from diethyl oxalate, urea, and ammonium carbonate is reported to have a high yield and be safer.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include the Bucherer-Bergs reaction and the Strecker reaction.[5] Another approach involves a three-step synthesis starting from diethyl oxalate, urea, and ammonium carbonate, which has been reported to be high-yielding and safer due to the avoidance of toxic cyanides.[4]

Q2: How can I improve the yield of my synthesis?

A2: To improve the yield, consider the following:

  • Reaction Conditions: Optimize temperature, reaction time, and solvent. For instance, some syntheses of related structures are conducted at 80°C overnight.[1][2]

  • Reagent Purity: Use high-purity starting materials and solvents.

  • Catalyst: Employ a suitable catalyst if the reaction requires one.

  • Stoichiometry: Adjusting the ratio of reactants can drive the reaction to completion. A patent suggests that increasing the amounts of certain reactants relative to the limiting reagent can improve yield and purity.[4]

  • Purification: Minimize product loss during workup and purification. Techniques like semi-preparative HPLC can be effective for isolating the desired product with high purity.[1]

Q3: What is a typical yield for the synthesis of this compound?

A3: The reported yields vary depending on the synthetic route. A patent for the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione reports a high yield of 91.95%.[4] Another method for a related derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, achieved an overall yield of 60% over three steps.[3] Yields for other derivatives can range from 15% to 38%.[2]

Q4: What are the key considerations for the purification of this compound?

A4: Key purification considerations include:

  • Extraction: Following the reaction, the product is often extracted from an aqueous solution using an organic solvent like ethyl acetate or chloroform.[3]

  • Washing: The organic layers should be washed with water and brine to remove impurities.[3]

  • Drying: The organic phase should be dried over an anhydrous salt like Na2SO4 before solvent evaporation.[3]

  • Final Purification: For high purity, techniques such as recrystallization, column chromatography, or semi-preparative HPLC are often necessary.[1] A final wash with deionized water and drying under reduced pressure can also be employed.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Derivatives

Synthetic RouteStarting MaterialsKey Reagents/ConditionsReported YieldPurityReference
Multi-step SynthesisDiethyl oxalate, urea, ammonium carbonateConcentrated HCl, 2-(ethylamino) acetaldehyde, potassium ferricyanide91.95%99.76%[4]
Three-step Synthesis4-phenylcyclohexanone, sodium cyanide, methylamine hydrochlorideKOCN, acetic acid, NaH, DMF, 45°C60% (overall)Not specified[3]
Solid-Phase SynthesisResin-bound amino acidN-benzyl-4-piperidone, p-TsOH, toluene, 80°C, overnight15-38%>95% (after HPLC)[1][2]
One-step Method4-oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanideNot specified80%Not specified[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (Adapted from Patent CN110818712A) [4]

This protocol describes a high-yield, three-reaction process.

  • Primary Reaction: Mix urea, diethyl oxalate, ammonium carbonate, and sodium to prepare the initial product.

  • Secondary Reaction: Treat the primary product with concentrated hydrochloric acid.

  • Intermediate Reaction: React the secondary product with 2-(ethylamino) acetaldehyde and potassium ferricyanide.

  • Workup and Purification:

    • Concentrate the reaction mixture.

    • Filter the precipitate.

    • Wash the solid with deionized water.

    • Dry the white solid product in air and then under reduced pressure.

Protocol 2: Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Adapted from Molecules 2018, 23(9), 2289) [3]

  • Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride

    • To a stirred suspension of sodium cyanide and methylamine hydrochloride in DMSO/H₂O, add a solution of 4-phenylcyclohexanone in DMSO.

    • Stir the reaction mixture for 46 hours at room temperature.

    • Pour the mixture into an ice-water mixture and extract with ethyl acetate.

    • Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea

    • To a stirred solution of the product from Step 1 in acetic acid, add a solution of potassium cyanate in water.

    • Stir for 1 hour at 35°C.

    • Pour the reaction mixture into water and extract with chloroform.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

    • Cool a stirred solution of the product from Step 2 in dry DMF in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil) portion-wise under an Argon atmosphere.

    • Stir for 4 days at 45°C.

    • Treat the mixture with a 10% HCl solution and continue stirring for 24 hours at 45°C.

    • Isolate the final product.

Visualizations

experimental_workflow_1 cluster_primary Primary Reaction cluster_secondary Secondary Reaction cluster_intermediate Intermediate Reaction cluster_purification Workup & Purification start1 Urea, Diethyl Oxalate, Ammonium Carbonate, Sodium product1 Primary Product start1->product1 Mix product2 Secondary Product product1->product2 Conc. HCl product3 Crude Product product2->product3 React with reagents3 2-(ethylamino) acetaldehyde, Potassium Ferricyanide reagents3->product3 purification_steps Concentrate -> Filter -> Wash -> Dry product3->purification_steps final_product 1-methyl-1,3,8-triazaspiro [4.5]decane-2,4-dione purification_steps->final_product

Caption: High-yield synthesis workflow.

experimental_workflow_2 cluster_step1 Step 1: Carbonitrile Formation cluster_step2 Step 2: Urea Formation cluster_step3 Step 3: Cyclization and Hydrolysis start_materials1 4-phenylcyclohexanone, NaCN, MeNH2·HCl product1 1-(Methylamino)-4-phenylcyclohexane -1-carbonitrile hydrochloride start_materials1->product1 DMSO/H2O, rt, 46h product2 1-(1-Cyano-4-phenylcyclohexyl) -1-methylurea product1->product2 KOCN, Acetic Acid, 35°C, 1h final_product 1-Methyl-8-phenyl-1,3-diazaspiro [4.5]decane-2,4-dione product2->final_product 1. NaH, DMF, 45°C, 4 days 2. 10% HCl, 45°C, 24h

Caption: Three-step synthesis workflow.

troubleshooting_logic start Synthesis Issue low_yield Low/No Yield start->low_yield impure_product Impure Product start->impure_product isolation_difficulty Isolation Difficulty start->isolation_difficulty incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions unreacted_materials Unreacted Materials? impure_product->unreacted_materials byproducts Byproducts Present? impure_product->byproducts product_soluble Product Soluble? isolation_difficulty->product_soluble oily_product Oily Product? isolation_difficulty->oily_product optimize_conditions Optimize Time/Temp Check Reagent Purity incomplete_reaction->optimize_conditions Yes control_temp Control Temperature Use Inert Atmosphere side_reactions->control_temp Yes monitor_reaction Monitor with TLC/LC-MS Adjust Stoichiometry unreacted_materials->monitor_reaction Yes optimize_purification Optimize Purification (Recrystallization/Chromatography) byproducts->optimize_purification Yes concentrate_precipitate Concentrate & Precipitate product_soluble->concentrate_precipitate Yes induce_crystallization Induce Crystallization Purify via Chromatography oily_product->induce_crystallization Yes

Caption: Troubleshooting decision tree.

References

Mitigating off-target effects of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound derivatives?

A1: Derivatives of this compound have been identified as novel chemotypes for at least two distinct target classes. Certain derivatives are selective agonists for the δ opioid receptor (DOR), a G-protein coupled receptor (GPCR) with potential applications in treating neurologic and psychiatric disorders.[1][2][3][4][5] Other derivatives have been developed as inhibitors of the mitochondrial permeability transition pore (mPTP), targeting the c subunit of F1/FO-adenosine triphosphate (ATP) synthase, which is a key event in reperfusion injury following myocardial infarction.[6]

Q2: What are off-target effects, and why are they a concern with these spirocyclic compounds?

A2: Off-target effects are unintended interactions between a drug or chemical probe and cellular components other than its primary therapeutic target.[7] For this compound derivatives, as with any small molecule, off-target binding can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological activities.[7] Given their development for distinct targets like GPCRs and mitochondrial proteins, understanding their selectivity is crucial for accurate data interpretation and predicting potential side effects. The rigid, three-dimensional structure of spirocyclic compounds can improve binding affinity and selectivity, but comprehensive profiling is still necessary to identify any unintended interactions.[8][9]

Q3: How can I determine if an observed phenotype in my experiment is due to an on-target or off-target effect?

A3: Distinguishing between on-target and off-target effects is a critical validation step. Several experimental strategies can be employed:

  • Use a Structurally Unrelated Compound: Test a compound with a different chemical scaffold that is known to act on the same primary target. If this second compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[10]

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein. This may blunt the effect of an inhibitor. Conversely, for agonists, knocking down the target protein (e.g., using siRNA or CRISPR) should prevent the compound-induced phenotype.

  • Dose-Response Correlation: The potency of the compound in eliciting the phenotype (EC50) should correlate with its binding affinity or functional activity at the primary target (e.g., Ki or IC50). A significant discrepancy may suggest an off-target mechanism.[10]

  • Use an Inactive Analog: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. If this inactive analog still produces the phenotype, it is likely an off-target effect.

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: Minimizing off-target effects is key to generating reliable data. Consider the following:

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to determine the minimal concentration of the compound that produces the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[11]

  • Ensure Compound Purity: Verify the purity of your compound batch using analytical methods like LC-MS or NMR to ensure that observed effects are not due to contaminants.[10]

  • Optimize Treatment Duration: Limit the exposure time to the shortest duration necessary to observe the on-target effect.

  • Cross-Validation with Other Tools: Whenever possible, confirm findings using non-pharmacological methods, such as genetic manipulation (knockdown, knockout, or overexpression) of the target protein.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Unexpected or inconsistent cellular phenotype (e.g., unexpected changes in cell morphology, viability, or signaling). 1. Off-target activity: The compound may be interacting with one or more unintended proteins, triggering unexpected signaling pathways. 2. Cytotoxicity: At the concentration used, the compound may be causing general cellular stress or toxicity unrelated to its primary target.1. Perform a broad-panel off-target screen: Use services that screen for activity against a wide range of kinases, GPCRs, and other common off-targets. 2. Conduct a cytotoxicity assay: Use assays like MTT or trypan blue exclusion to determine the compound's cytotoxic concentration range. Ensure your experimental concentration is well below this range. 3. Validate with a secondary compound: Use a structurally different compound targeting the same primary protein to see if the phenotype is reproduced.[10]
Discrepancy between biochemical assay results (e.g., IC50) and cellular assay results (e.g., EC50). 1. Poor cell permeability: The compound may not be efficiently entering the cells to engage its intracellular target. 2. Compound instability: The compound may be unstable in the cell culture medium. 3. Cellular target engagement is not occurring: The compound may bind to the purified protein but fails to engage the target in the complex cellular environment.1. Assess cell permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure permeability. 2. Check compound stability: Incubate the compound in your assay medium for the duration of the experiment and analyze its integrity by HPLC or LC-MS. 3. Perform a Cellular Thermal Shift Assay (CETSA): This will confirm if the compound is binding to its intended target within intact cells.[7][12][13]
Phenotype is observed in some cell lines but not others. 1. Differential expression of the primary target: The non-responsive cell lines may not express the target protein or express it at very low levels. 2. Differential expression of an off-target: The observed phenotype may be due to an off-target protein that is only expressed in the responsive cell lines.1. Verify target expression: Use Western blotting or qPCR to confirm the expression level of the primary target protein in all cell lines used. 2. Investigate off-target expression: If an off-target is identified, check its expression levels in your panel of cell lines using publicly available databases or experimental methods.

Data Presentation: Illustrative Off-Target Profile

While specific derivatives of this compound have been shown to be highly selective, it is common for small molecules to exhibit some degree of polypharmacology.[1][6] The following table provides a hypothetical off-target screening profile for a representative compound ("Spiro-D1") designed as a δ opioid receptor (DOR) agonist. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 1: Hypothetical Off-Target Profile for Spiro-D1

Target ClassTargetAssay TypeActivity (Ki, nM)Notes
Primary Target δ Opioid Receptor (DOR) Radioligand Binding 5.2 High affinity for the intended target.
GPCRs (Opioid)μ Opioid Receptor (MOR)Radioligand Binding485~93-fold selectivity over MOR.
κ Opioid Receptor (KOR)Radioligand Binding> 10,000High selectivity over KOR.
GPCRs (Biogenic Amine)Serotonin 5-HT2ARadioligand Binding1,250Weak off-target activity.
Dopamine D2Radioligand Binding> 10,000No significant activity.
Adrenergic α2ARadioligand Binding3,500Weak off-target activity.
KinasesCDK2/cyclin AEnzymatic Assay> 10,000No significant activity.
SRCEnzymatic Assay> 10,000No significant activity.
p38αEnzymatic Assay8,900Very weak off-target activity.
Ion ChannelshERGElectrophysiology> 20,000Low risk of cardiac liability.

Experimental Protocols

Protocol 1: Broad-Panel Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a this compound derivative against a large panel of protein kinases, often performed as a service by contract research organizations (CROs).

Objective: To determine the inhibitory activity of a test compound against a broad panel of purified protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in 100% DMSO.

    • Provide the stock solution to a commercial screening provider (e.g., Promega, Eurofins Discovery).

  • Kinase Panel Screening:

    • The provider will typically perform radiometric ([³³P]-ATP) or luminescence-based (e.g., ADP-Glo™) assays.

    • The test compound is initially screened at a standard concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

    • The percentage of inhibition of each kinase's activity is determined relative to a vehicle control.

  • Follow-up IC50 Determination:

    • For any kinases showing significant inhibition (typically >50%) in the initial screen, a follow-up dose-response analysis is performed.

    • The compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis:

    • Compile the percentage inhibition and IC50 data for all tested kinases.

    • This data provides a comprehensive kinase off-target profile for the test compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that the compound binds to its intended target within a cellular environment.[7]

Objective: To confirm the physical interaction between the test compound and its target protein in intact cells by measuring changes in the protein's thermal stability.

Methodology:

  • Cell Culture and Treatment:

    • Culture an appropriate cell line known to express the target protein to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific primary antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the known targets of this compound derivatives. Off-target effects could potentially modulate other, unrelated pathways.

DOR_Signaling Compound Spiro-D1 Derivative (DOR Agonist) DOR δ Opioid Receptor (GPCR) Compound->DOR G_Protein Gi/o Protein DOR->G_Protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP Downstream Downstream Signaling & Internalization Beta_Arrestin->Downstream

Caption: Signaling pathway for δ Opioid Receptor (DOR) agonists.

mPTP_Signaling Stress Ischemia/Reperfusion Injury (↑ Ca²⁺, ↑ ROS) mPTP Mitochondrial Permeability Transition Pore (mPTP) Stress->mPTP Induces Opening Consequences ΔΨm Collapse Mitochondrial Swelling Cytochrome c Release mPTP->Consequences Compound Spiro-M1 Derivative (mPTP Inhibitor) Compound->mPTP Inhibits Cell_Death Cell Death (Apoptosis/Necrosis) Consequences->Cell_Death

Caption: Role of mPTP in cell death and its inhibition.

Experimental and Logical Workflows

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Conc Is Concentration Optimized and Non-Toxic? Start->Check_Conc Check_Conc->Start No, Optimize Validate_Target Confirm On-Target Engagement (CETSA)? Check_Conc->Validate_Target Yes Secondary_Compound Use Structurally Different Compound for Same Target Validate_Target->Secondary_Compound Yes Off_Target Likely Off-Target Effect Validate_Target->Off_Target No Same_Phenotype Same Phenotype? Secondary_Compound->Same_Phenotype On_Target Likely On-Target Effect Same_Phenotype->On_Target Yes Same_Phenotype->Off_Target No Screen Perform Broad-Panel Off-Target Screen Off_Target->Screen

References

Overcoming solubility issues of 1,3,8-Triazaspiro[4.5]decane-2,4-dione in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of precipitation of this compound in aqueous assay buffers?

A1: Like many heterocyclic compounds, this compound and its derivatives can exhibit low aqueous solubility. Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer, exceeding the compound's solubility limit in the final assay medium.

Q2: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my assay?

A2: A clear stock solution in 100% DMSO does not guarantee solubility in an aqueous environment. The significant change in solvent polarity upon dilution can cause the compound to "crash out" of the solution. This is a common phenomenon for compounds with poor water solubility.

Q3: What is the maximum recommended final concentration of DMSO in my assay?

A3: To minimize solvent-induced artifacts and potential toxicity to biological systems (e.g., cells or enzymes), it is advisable to keep the final concentration of DMSO at or below 1%, with 0.5% being a widely accepted limit for many cell-based assays. It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.

Q4: Can the pH or composition of my assay buffer influence the solubility of this compound?

Q5: Is it acceptable to use a solution with a visible precipitate in my assay?

A5: No, it is highly discouraged. A visible precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.

Troubleshooting Guide

Should you encounter precipitation with this compound, please refer to the following troubleshooting guide.

Table 1: Troubleshooting Compound Precipitation
Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of the compound exceeds its aqueous solubility.- Perform a serial dilution to determine the maximum soluble concentration in your specific assay buffer.- Lower the highest concentration of the compound being tested.
Rapid change in solvent polarity from DMSO stock to aqueous buffer.- Add the DMSO stock to the assay buffer dropwise while gently vortexing or stirring.- Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., from room temperature to 37°C).- Pre-warm the assay medium to the incubation temperature before adding the compound.- Ensure the incubator maintains a stable temperature.
Interaction with media components (e.g., salts, proteins).- Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.- If using serum, test solubility in both serum-free and serum-containing media. Some compounds bind to serum proteins, which can affect solubility.
Precipitation After Freeze-Thaw Cycles of Stock Solution The compound has poor solubility at lower temperatures.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure it is fully redissolved.
Water absorption by DMSO stock, reducing its solvating power.- Use anhydrous DMSO for preparing stock solutions.- Store stock solutions in tightly sealed containers with desiccant.

Experimental Protocols

Here are detailed methodologies for key experiments to determine and improve the solubility of this compound.

Protocol 1: Determining Maximum Soluble Concentration

This protocol helps establish the upper concentration limit of the compound in your specific assay buffer.

Materials:

  • This compound

  • 100% Anhydrous DMSO

  • Your specific assay buffer

  • 96-well plate (clear bottom recommended for visual inspection)

  • Multichannel pipette

Method:

  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Prepare Compound Dilution Plate:

    • In a 96-well plate, create a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO.

    • For example, add 20 µL of DMSO to columns 2-12. Add 40 µL of the 10 mM stock to column 1. Transfer 20 µL from column 1 to column 2, mix, and continue the serial dilution across the plate.

  • Prepare Assay Plate: Add 98 µL of your assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation Test: Using a multichannel pipette, transfer 2 µL from each well of the compound dilution plate to the corresponding well of the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%.

  • Observation:

    • Visually inspect the plate for any signs of precipitation (cloudiness, crystals) immediately after addition and again after incubating at your assay temperature for a relevant period (e.g., 1-2 hours).

    • The highest concentration that remains clear is your maximum soluble concentration under these conditions.

Protocol 2: Co-Solvent and Excipient Screening

This protocol allows for the systematic testing of different additives to enhance solubility.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Assay buffer

  • Stock solutions of co-solvents and excipients (see Table 2)

  • 96-well plate

Method:

  • Prepare Buffer with Additives: In different tubes, prepare your assay buffer containing various co-solvents or excipients at different concentrations. Refer to Table 2 for suggestions.

  • Test Compound Solubility:

    • Add a fixed amount of the this compound DMSO stock to each buffer preparation to achieve a final concentration that is known to precipitate in the buffer alone.

    • For example, if the compound precipitates at 50 µM in your standard buffer, test its solubility at this concentration in the buffers containing additives.

  • Observation: Visually inspect for precipitation as described in Protocol 1.

  • Compatibility Check: If a condition improves solubility, ensure the additive is compatible with your assay (e.g., does not inhibit your enzyme or harm your cells at the effective concentration).

Table 2: Suggested Co-solvents and Excipients for Solubility Enhancement
Additive Typical Starting Concentration Range in Assay Notes
Polyethylene Glycol (PEG 300/400) 1-10% (v/v)A commonly used co-solvent.
Propylene Glycol 1-10% (v/v)Another common co-solvent.
Ethanol 1-5% (v/v)Can be effective but may have a greater impact on biological systems.
Tween® 20/80 0.01-0.1% (v/v)Non-ionic surfactants that can aid in solubilization.
Triton™ X-100 0.01-0.1% (v/v)A non-ionic surfactant, often used in biochemical assays.
Cyclodextrins (e.g., HP-β-CD) 1-10 mMCan form inclusion complexes to enhance solubility.
Bovine Serum Albumin (BSA) 0.1-1% (w/v)Can help solubilize lipophilic compounds through protein binding.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_stock Is the stock solution clear? start->check_stock check_dilution Precipitation upon dilution? check_stock->check_dilution Yes solve_stock Troubleshoot Stock Solution: - Use anhydrous DMSO - Aliquot to avoid freeze-thaw - Warm and vortex before use check_stock->solve_stock No check_incubation Precipitation during incubation? check_dilution->check_incubation No solve_dilution Optimize Dilution Process: - Lower final concentration - Add stock slowly with mixing - Pre-warm buffer check_dilution->solve_dilution Yes solve_incubation Optimize Assay Conditions: - Test different pH - Add co-solvents (e.g., PEG) - Add surfactants (e.g., Tween-20) check_incubation->solve_incubation Yes solve_stock->check_dilution end Solubility Issue Resolved solve_dilution->end solve_incubation->end

Caption: A logical workflow for troubleshooting precipitation issues.

Signaling Pathway for Solubility Enhancement Strategies

G cluster_problem Problem cluster_solutions Potential Solutions cluster_physical Physical Modification cluster_environmental Environmental Modification problem Poor Aqueous Solubility of This compound solvents Co-solvents (DMSO, PEG, Ethanol) problem->solvents excipients Excipients (Surfactants, Cyclodextrins) problem->excipients ph pH Adjustment problem->ph temp Temperature Control problem->temp goal Achieve Soluble and Stable Assay Conditions solvents->goal excipients->goal ph->goal temp->goal

Caption: Strategies to overcome poor aqueous solubility.

Technical Support Center: Enhancing the Stability of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives during experimental procedures. Below you will find troubleshooting advice for common stability issues, detailed experimental protocols for stability assessment, and data on factors influencing compound stability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that researchers may encounter when working with this compound derivatives in aqueous solutions.

Question 1: I am observing a gradual loss of potency of my compound in aqueous solution, even when stored at 4°C. What is the likely cause?

Answer: A gradual loss of potency, even under refrigerated conditions, suggests possible hydrolytic degradation. The hydantoin ring within the this compound structure is susceptible to hydrolysis, which can lead to ring-opening and the formation of inactive derivatives.[1] The rate of hydrolysis is influenced by pH and temperature.

Recommendations:

  • Prepare fresh solutions immediately before use whenever possible.

  • If storage is necessary, store solutions at -20°C or -80°C.

  • Evaluate the pH of your buffer system, as hydantoin rings can exhibit pH-dependent stability. Consider preparing solutions in a slightly acidic buffer (pH 3-5) if compatible with your experimental design, as this may slow down hydrolysis.[1]

Question 2: My compound precipitates out of solution during my experiment, particularly at higher concentrations or after a period of time. What could be happening?

Answer: Precipitate formation can be due to several factors:

  • Limited Solubility: You may be exceeding the aqueous solubility limit of your specific derivative.

  • Degradation Product Precipitation: A degradation product that is less soluble than the parent compound might be forming and precipitating.[1]

  • pH Shift: A change in the pH of the solution during the experiment could affect the compound's solubility.[1]

Recommendations:

  • Determine the solubility of your compound in the specific buffer system you are using.

  • Consider using a co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Be mindful of the final co-solvent concentration and its potential effects on your assay.

  • Ensure your buffer has sufficient capacity to maintain the desired pH throughout the experiment.

Question 3: I am conducting cell-based assays at 37°C and notice a significant decrease in my compound's activity over the course of the experiment. How can I mitigate this?

Answer: Elevated temperatures, such as the 37°C used in cell culture, can significantly accelerate the rate of chemical degradation, including hydrolysis of the hydantoin ring.[1]

Recommendations:

  • Minimize the pre-incubation time of your compound in the culture medium at 37°C before adding it to the cells.

  • Consider a time-course experiment to understand the rate of degradation at 37°C and adjust your experimental window accordingly.

  • For longer experiments, you may need to replenish the compound by replacing the medium with a freshly prepared solution at regular intervals.

Quantitative Stability Data

The following table provides illustrative stability data for a hypothetical this compound derivative ("Compound T") to demonstrate the expected effects of pH and temperature on its stability in an aqueous buffer.

pHTemperature (°C)Half-life (t½) in hours% Remaining after 24 hours
3.025> 200> 95%
5.025150~85%
7.42548~50%
9.02512<10%
7.44250> 90%
7.43720~28%

Note: This data is illustrative and the actual stability of a specific derivative may vary.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound derivative under various stress conditions.

1. Materials and Reagents:

  • This compound derivative of interest

  • HPLC grade water, acetonitrile, and methanol

  • Buffers of various pH (e.g., pH 3, 5, 7.4, 9)

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mg/mL).

3. Stress Conditions:

  • Acidic and Basic Hydrolysis:

    • Dilute the stock solution with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Neutral Hydrolysis:

    • Dilute the stock solution with purified water to the same final concentration.

    • Incubate at the same controlled temperature.

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the final concentration.

    • Incubate at room temperature.

  • Thermal Degradation:

    • Store the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).

  • Photostability:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines.

4. Sample Collection and Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.[1]

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Determine the degradation rate constant and half-life of the compound under each stress condition.

Visualizations

Hydrolytic_Degradation_Pathway parent This compound intermediate N-Carbamoyl-amino acid intermediate parent->intermediate Hydrolysis (H₂O, pH dependent) product Ring-opened degradation product intermediate->product Further degradation

Caption: Hypothetical hydrolytic degradation pathway of the spirohydantoin ring.

Troubleshooting_Workflow decision decision action action start Stability Issue Observed (e.g., loss of potency, precipitation) check_solution_prep Review Solution Preparation (age, storage, pH) start->check_solution_prep is_hydrolysis Is hydrolytic degradation suspected? check_solution_prep->is_hydrolysis is_precipitation Is precipitation the primary issue? is_hydrolysis->is_precipitation No action_fresh_solution Use freshly prepared solutions Store at -20°C or below Optimize buffer pH is_hydrolysis->action_fresh_solution Yes check_solubility Review Compound Solubility (concentration, buffer) action_solubility Reduce concentration Use co-solvents Verify buffer capacity check_solubility->action_solubility is_precipitation->check_solubility No is_precipitation->action_solubility Yes end Experiment Optimized action_fresh_solution->end Issue Resolved action_solubility->end Issue Resolved

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: β-Arrestin Recruitment Assays for 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing β-arrestin recruitment assays to characterize compounds based on the 1,3,8-Triazaspiro[4.5]decane-2,4-dione scaffold. This chemotype has been identified as a novel class of δ-opioid receptor (DOR) selective agonists, making the accurate assessment of their β-arrestin recruitment profile critical for understanding their potential for signaling bias and therapeutic development.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of β-arrestin recruitment assays in characterizing this compound derivatives?

A1: β-arrestin recruitment assays are crucial for determining the functional selectivity and potential for signaling bias of this compound derivatives.[1] G protein-coupled receptors (GPCRs), such as the δ-opioid receptor, can signal through both G protein-dependent pathways and β-arrestin-mediated pathways.[5][6] Characterizing the extent to which these compounds promote β-arrestin recruitment helps in understanding their potential for inducing receptor desensitization, internalization, and activation of distinct signaling cascades. Some studies suggest that DOR agonists with strong β-arrestin recruitment may be associated with adverse effects like seizures and tachyphylaxis.[1] Therefore, identifying derivatives with low β-arrestin recruitment efficacy is a key objective.[1][3]

Q2: What are the common β-arrestin recruitment assay technologies used for this type of compound?

A2: Several technologies are available, with the PathHunter® assay from DiscoverX being a commonly used platform for this class of compounds.[1][7] This is a homogeneous, high-throughput assay based on enzyme fragment complementation (EFC).[5][8] Other technologies include the Tango™ GPCR Assay System, Transfluor®, and HTRF®-based assays.[5][9] The choice of assay can depend on factors such as the specific GPCR target, desired throughput, and available instrumentation.

Q3: What is the general principle of the PathHunter® β-arrestin recruitment assay?

A3: The PathHunter® assay utilizes engineered cells co-expressing a GPCR tagged with a ProLink™ (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[5][7] Upon agonist-induced GPCR activation and subsequent β-arrestin recruitment, the PK and EA fragments are brought into proximity, leading to the formation of a functional β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[5]

Troubleshooting Guide

Below are common issues encountered during β-arrestin recruitment assays with this compound derivatives, along with potential causes and solutions.

Problem Possible Cause Recommended Solution
High Background Signal Constitutive (agonist-independent) receptor activity, especially with overexpressed receptors.[10]Reduce the amount of receptor plasmid during transfection to lower expression levels. Consider using a cell line with lower, more physiologically relevant receptor expression.
Presence of endogenous agonists in the serum.[11]Perform serum starvation for 4-16 hours before the assay to minimize basal signaling.[11][12]
Intrinsic affinity between the PK and EA tags in some assay formats.[5]Consult the assay manufacturer's guidelines for specific cell lines. A counter-screen with a parental cell line lacking the target GPCR can help identify non-specific signal.[5]
Low or No Signal The specific GPCR target may not recruit the β-arrestin isoform being used (β-arrestin 1 vs. β-arrestin 2).[11][13]Test both β-arrestin 1 and β-arrestin 2 recruitment assays, as some GPCRs exhibit isoform bias.[13]
Insufficient expression of the GPCR or β-arrestin constructs.[11][14]Verify the expression of both fusion proteins using methods like Western blotting or flow cytometry. Optimize transfection conditions or select a stable cell line with higher expression.
The this compound derivative may be a weak recruiter of β-arrestin (i.e., G protein-biased).[1][3]Confirm agonistic activity through a G protein-dependent assay (e.g., cAMP measurement).[1] Test a higher concentration range of the compound. Include a known potent β-arrestin recruiting agonist as a positive control.
Transient (Class A) GPCR-β-arrestin interaction.[5]Optimize the incubation time. A time-course experiment can help determine the optimal window for detecting transient interactions.[5][11]
Cell health issues or incorrect cell density.[10][15]Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density for the specific plate format.[15]
Inconsistent Results/Poor Reproducibility Variation in cell passage number.[5]Use cells within a consistent and narrow passage number range for all experiments.
Inconsistent incubation times or temperatures.Strictly adhere to the optimized incubation times and temperatures for all plates and experiments.
DMSO concentration affecting cell viability or assay signal.[12]Perform a DMSO tolerance test to determine the maximal concentration that does not adversely affect the assay.[12] Keep the final DMSO concentration consistent across all wells.
Compound instability or precipitation in assay media.[10]Visually inspect for precipitation. Consider using a carrier protein like fatty acid-free BSA to improve solubility.[10]

Experimental Protocols

General Protocol for PathHunter® β-Arrestin Recruitment Assay

This protocol is a generalized guideline and should be optimized for the specific GPCR and this compound derivative being tested.

  • Cell Plating:

    • Harvest and count PathHunter® cells expressing the target GPCR and β-arrestin constructs.

    • Plate the cells in the appropriate density in a 96-well or 384-well white, clear-bottom assay plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the this compound derivative and control compounds in an appropriate assay buffer.

    • Carefully remove the cell plating medium from the wells.

    • Add the diluted compounds to the respective wells. Include vehicle-only wells for negative control and a known agonist for positive control.

  • Incubation:

    • Incubate the plate for 90-120 minutes at 37°C in a 5% CO2 incubator. This incubation time may need to be optimized.[5][10]

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the chemiluminescent signal using a compatible plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Generate dose-response curves and calculate EC50 values using a suitable software package (e.g., GraphPad Prism).

Signaling Pathway and Workflow Diagrams

G_Protein_and_Beta_Arrestin_Signaling cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activates GRK GRK GPCR->GRK Activates P P AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Ligand 1,3,8-Triazaspiro [4.5]decane-2,4-dione Ligand->GPCR Binds GRK->GPCR Phosphorylates Beta_Arrestin β-Arrestin Beta_Arrestin->GPCR Recruited to phosphorylated GPCR Signaling_Arr β-Arrestin Signaling Beta_Arrestin->Signaling_Arr Signaling_G G Protein Signaling cAMP->Signaling_G

Caption: GPCR signaling pathways initiated by ligand binding.

Beta_Arrestin_Assay_Workflow start Start plate_cells Plate PathHunter® Cells in Assay Plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight prepare_compounds Prepare Serial Dilutions of This compound incubate_overnight->prepare_compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_assay Incubate (e.g., 90 min, 37°C) add_compounds->incubate_assay add_detection Add Detection Reagent incubate_assay->add_detection incubate_rt Incubate (60 min, RT, dark) add_detection->incubate_rt read_plate Read Chemiluminescence incubate_rt->read_plate analyze_data Data Analysis (EC50, Dose-Response Curves) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical β-arrestin recruitment assay.

Troubleshooting_Logic start Unexpected Assay Result high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal inconsistent Inconsistent Results? start->inconsistent high_bg->low_signal No check_serum Serum Starve Cells high_bg->check_serum Yes low_signal->inconsistent No check_g_protein Confirm G-Protein Activity (e.g., cAMP) low_signal->check_g_protein Yes check_passage Standardize Cell Passage Number inconsistent->check_passage Yes check_receptor_exp Check/Reduce Receptor Expression Level check_serum->check_receptor_exp end_node Re-run Assay check_receptor_exp->end_node check_time_course Run Time-Course Experiment check_g_protein->check_time_course check_cell_health Optimize Cell Density & Check Viability check_time_course->check_cell_health check_cell_health->end_node check_dmso Perform DMSO Tolerance Test check_passage->check_dmso check_dmso->end_node

Caption: A logical approach to troubleshooting common assay issues.

References

Validation & Comparative

A Comparative Guide to Delta-Opioid Receptor Agonists: 1,3,8-Triazaspiro[4.5]decane-2,4-dione versus SNC80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delta-opioid receptor (DOR) presents a compelling target for the development of novel analgesics and therapeutics for mood disorders, with the potential for an improved side-effect profile compared to mu-opioid receptor (MOR) agonists. This guide provides an objective comparison of a recently identified, novel DOR agonist chemotype, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, and the well-established, non-peptidic selective DOR agonist, SNC80. This comparison is based on available experimental data on their receptor binding, in vitro functional activity, and in vivo effects.

At a Glance: Key Pharmacological Differences

FeatureThis compoundSNC80
Chemotype Novel triazaspiro[4.5]decane-2,4-dione scaffoldPiperazinyl-benzamide derivative
G-Protein Signaling Agonist, slightly biased towards G-protein signaling.[1]Full agonist at G-protein activation.[2]
β-Arrestin 2 Recruitment Low efficacy.[1]High efficacy, potent recruiter.[1][3]
In Vivo Analgesic Efficacy Demonstrated anti-allodynic effects in an inflammatory pain model.[1]Effective antinociceptive agent in various pain models.[4]
Adverse Effects Profile Potentially improved due to low β-arrestin 2 recruitment.[1]Associated with pro-convulsant effects at higher doses, linked to strong β-arrestin 2 recruitment.[5][6][7]

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key pharmacological parameters of this compound and SNC80 at the delta-opioid receptor. It is important to note that the data for the two compounds are derived from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Receptor Binding Affinity

This table presents the binding affinity (Ki) of the compounds for the human delta-opioid receptor (hDOR), typically determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundRadioligandCell LineKi (nM)Reference
This compound (Compound 1) [³H]DPDPEHEK293180[1]
SNC80 [³H]NaltrindoleCHO9.4[8]
Table 2: Functional Activity - G-Protein Signaling (cAMP Inhibition)

This table shows the potency (EC50) and efficacy (Emax) of the agonists in inhibiting forskolin-stimulated cAMP production, a downstream measure of Gi/o protein activation.

CompoundAssayCell LineEC50 (nM)Emax (%)Reference
This compound (Compound 1) cAMP GloSensorHEK29313081[1]
SNC80 Adenylyl Cyclase InhibitionCHO9.2Full Agonist[2]
Table 3: Functional Activity - β-Arrestin 2 Recruitment

This table details the potency (EC50) and efficacy (Emax) of the agonists in recruiting β-arrestin 2 to the activated DOR. Efficacy is often expressed relative to a reference agonist.

CompoundAssayCell LinepEC50Emax (%)Reference
This compound (Compound 1) PathHunterHEK293-19[1]
SNC80 PathHunterHEK2937.7 ± 0.09123 ± 3 (relative to Leu-enkephalin)[3]

Signaling Pathways and Biased Agonism

Delta-opioid receptors, like other G-protein coupled receptors (GPCRs), can signal through two main pathways upon agonist binding: the G-protein-dependent pathway, which is generally associated with the therapeutic effects, and the β-arrestin pathway, which is implicated in receptor desensitization, internalization, and certain adverse effects.[1] The ability of a ligand to preferentially activate one pathway over the other is known as biased agonism.

SNC80 is considered a relatively unbiased or even β-arrestin-biased agonist, potently activating both G-protein and β-arrestin pathways.[1][3] This strong recruitment of β-arrestin 2 is thought to contribute to its pro-convulsant properties and the development of tachyphylaxis (rapid tolerance).[1]

In contrast, the novel This compound chemotype has been identified as being "slightly biased toward G-protein signaling" due to its low efficacy in recruiting β-arrestin 2.[1] This profile suggests a potential for a wider therapeutic window, with a reduced likelihood of the adverse effects associated with strong β-arrestin activation.

DOR_Signaling_Pathways cluster_SNC80 SNC80 cluster_Triaza This compound SNC80 SNC80 DOR_SNC80 DOR SNC80->DOR_SNC80 Binds G_Protein_SNC80 G-Protein Activation DOR_SNC80->G_Protein_SNC80 Strongly Activates Beta_Arrestin_SNC80 β-Arrestin 2 Recruitment (High Efficacy) DOR_SNC80->Beta_Arrestin_SNC80 Strongly Activates Analgesia_SNC80 Analgesia G_Protein_SNC80->Analgesia_SNC80 Adverse_Effects_SNC80 Seizures, Tachyphylaxis Beta_Arrestin_SNC80->Adverse_Effects_SNC80 Triaza 1,3,8-Triazaspiro [4.5]decane-2,4-dione DOR_Triaza DOR Triaza->DOR_Triaza Binds G_Protein_Triaza G-Protein Activation DOR_Triaza->G_Protein_Triaza Activates Beta_Arrestin_Triaza β-Arrestin 2 Recruitment (Low Efficacy) DOR_Triaza->Beta_Arrestin_Triaza Weakly Activates Analgesia_Triaza Analgesia G_Protein_Triaza->Analgesia_Triaza Adverse_Effects_Triaza Reduced Adverse Effects (Hypothesized) Beta_Arrestin_Triaza->Adverse_Effects_Triaza Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing DOR start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]DPDPE) and varying concentrations of test compound prepare_membranes->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity on filters using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end cAMP_GloSensor_Workflow start Start transfect_cells Transfect cells (e.g., HEK293) with a GloSensor™ cAMP plasmid start->transfect_cells incubate_reagent Incubate cells with GloSensor™ cAMP reagent to allow it to equilibrate transfect_cells->incubate_reagent stimulate_forskolin Stimulate cells with forskolin to increase basal cAMP levels incubate_reagent->stimulate_forskolin add_agonist Add varying concentrations of the DOR agonist stimulate_forskolin->add_agonist measure_luminescence Measure the resulting luminescence, which is inversely proportional to the inhibition of cAMP production add_agonist->measure_luminescence analyze Analyze data to determine EC50 and Emax measure_luminescence->analyze end End analyze->end

References

Comparative Analysis of Triazaspiro Compounds in Models Relevant to Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 1,3,8-triazaspiro[4.5]decane-2,4-diones as δ-Opioid Receptor agonists and 1,4,8-triazaspiro[4.5]decan-2-ones as mitochondrial permeability transition pore inhibitors, highlighting their therapeutic potential through distinct neuroprotective mechanisms.

This guide provides a comparative analysis of two classes of triazaspiro compounds that have shown promise in preclinical models relevant to neurological disorders. While direct testing in neurodegenerative disease models remains limited, their mechanisms of action—modulating opioid signaling and preventing mitochondrial dysfunction—represent key therapeutic strategies for neuroprotection. This report is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways.

I. Overview of Investigated Triazaspiro Scaffolds

Two primary triazaspiro scaffolds have emerged from recent research with potential applications in neurological disorders:

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones: These compounds have been identified as novel, selective agonists for the δ-Opioid Receptor (DOR). DORs are a promising target for treating a range of neurological conditions, including chronic pain and psychiatric disorders. Agonism at this receptor can modulate neuronal excitability and inflammatory responses.

  • 1,4,8-Triazaspiro[4.5]decan-2-ones: This class of molecules has been developed as potent inhibitors of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP is a critical event in cell death pathways, particularly in conditions of oxidative stress and calcium overload, which are hallmarks of ischemic injury (like stroke) and many neurodegenerative diseases.

II. Quantitative Data Presentation

The following tables summarize the performance of representative compounds from each class based on published experimental data.

Table 1: Performance of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as δ-Opioid Receptor Agonists
Compound IDAssay TypeTargetEC50 (nM)Emax (%)In Vivo ModelEfficacy
Compound 1 β-arrestin 2 RecruitmentHuman DOR23073CFA-induced inflammatory painAnti-allodynic effects
cAMP Inhibition (G-protein)Human DOR4698
Compound 2 β-arrestin 2 RecruitmentHuman DOR18040Not ReportedNot Reported
cAMP Inhibition (G-protein)Human DOR4589
Compound 3 β-arrestin 2 RecruitmentHuman DOR20029Not ReportedNot Reported
cAMP Inhibition (G-protein)Human DOR12095
SNC80 (Reference) β-arrestin 2 RecruitmentHuman DOR16134CFA-induced inflammatory painAnti-allodynic effects
cAMP Inhibition (G-protein)Human DOR1.8100

EC50: Half-maximal effective concentration. Emax: Maximum effect relative to a reference agonist. Data extracted from studies on novel DOR agonists.

Table 2: Performance of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as mPTP Inhibitors
Compound IDAssay TypeModelConcentration% mPTP InhibitionCytoprotective Effect (vs. H/R)
Compound 13c Calcein-Cobalt AssayHuman Cardiomyocytes (AC16)1 µM19%Not Reported
Compound 13d Calcein-Cobalt AssayHuman Cardiomyocytes (AC16)1 µM25%Not Reported
Compound 14c Calcein-Cobalt AssayHuman Cardiomyocytes (AC16)1 µM35%Not Reported
Compound 14e Calcein-Cobalt AssayHuman Cardiomyocytes (AC16)1 µM43%Significant increase in cell viability
Compound 14f Calcein-Cobalt AssayHuman Cardiomyocytes (AC16)1 µM32%Not Reported

H/R: Hypoxia/Reoxygenation. Data extracted from studies on novel mPTP inhibitors in a cardiac ischemia-reperfusion model, a paradigm relevant to ischemic stroke.[1][2][3][4]

III. Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

δ-Opioid Receptor Agonist Evaluation

1. β-Arrestin Recruitment Assay (PathHunter® Assay)

  • Objective: To measure the recruitment of β-arrestin to the δ-opioid receptor upon agonist binding, indicating receptor activation and potential for desensitization.[5]

  • Cell Lines: U2OS or CHO cells stably co-expressing the human δ-opioid receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.[5]

  • Protocol:

    • Cells are seeded in 384-well plates at a density of 2,500 cells per well and incubated for 24 hours.[5]

    • Test compounds are serially diluted to various concentrations.

    • Cells are stimulated with the test compounds for 90 minutes at 37°C in a 5% CO2 incubator.[5]

    • A detection reagent containing the β-galactosidase substrate is added to the wells.

    • The plate is incubated at room temperature for 60 minutes to allow for signal development.

    • Chemiluminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.

    • Data are normalized to a reference agonist (e.g., Leu-enkephalin) and plotted to determine EC50 and Emax values.[5]

2. cAMP Inhibition Assay (GloSensor™ Assay)

  • Objective: To quantify the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled δ-opioid receptor.

  • Cell Line: HEK293 cells co-expressing the human δ-opioid receptor and a genetically encoded cAMP-sensitive biosensor (luciferase-based).[6]

  • Protocol:

    • Cells are seeded in 96-well plates and incubated for 24 hours.[7]

    • The culture medium is replaced with a buffer containing the GloSensor™ cAMP reagent, and cells are equilibrated for 2 hours at room temperature.[7]

    • Baseline luminescence is measured.

    • Cells are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of the test compound.

    • Luminescence is measured kinetically over time. A decrease in luminescence relative to the forskolin-only control indicates Gi activation.

    • Data are used to calculate the concentration-dependent inhibition of cAMP production and determine EC50 values.

3. In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Objective: To assess the anti-allodynic (pain-relieving) effects of the test compounds in a model of persistent inflammatory pain.

  • Animal Model: C57BL/6 mice.[8]

  • Protocol:

    • A baseline measurement of mechanical sensitivity is taken using von Frey filaments.

    • Inflammation is induced by a unilateral intraplantar injection of 15-20 µL of CFA into one hind paw.[8][9] Control animals receive a saline injection.

    • Test compounds (or vehicle) are administered, typically via subcutaneous or intraperitoneal injection, at various time points after CFA injection.

    • Mechanical withdrawal thresholds are measured at set intervals post-treatment to assess the reduction in hypersensitivity.

    • An increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an analgesic effect.

mPTP Inhibitor Evaluation

1. Calcein-Cobalt mPTP Assay

  • Objective: To directly measure the opening of the mPTP in living cells.

  • Cell Line: Human ventricular cardiomyocytes (AC16).[1]

  • Protocol:

    • Cells are seeded on glass coverslips or in multi-well plates.[10]

    • Cells are loaded with Calcein AM (e.g., 1 µM), a fluorescent dye that becomes trapped in all cellular compartments, including mitochondria.[11]

    • The extracellular medium is replaced with a buffer containing CoCl2 (e.g., 1 mM). Co2+ quenches calcein fluorescence in the cytosol but cannot cross the intact inner mitochondrial membrane.[12]

    • Cells are pre-treated with the test compound or vehicle for 15-30 minutes.[1]

    • Baseline fluorescence of the mitochondria (punctate green spots) is imaged using a fluorescence microscope.

    • An mPTP opener, such as the Ca2+ ionophore ionomycin (1 µM), is added to induce a calcium influx and trigger pore opening.[1]

    • The decrease in mitochondrial calcein fluorescence is monitored over time. A slower rate of fluorescence decay in compound-treated cells compared to vehicle-treated cells indicates mPTP inhibition.

2. In Vitro Model: Cardiomyocyte Hypoxia/Reoxygenation (H/R)

  • Objective: To simulate ischemia-reperfusion injury and evaluate the cytoprotective effects of mPTP inhibitors.

  • Cell Line: Human ventricular cardiomyocytes (AC16).[13]

  • Protocol:

    • AC16 cells are cultured to confluence.

    • Hypoxia Phase: The standard culture medium is replaced with a glucose/serum-free buffer. Cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 4-5 hours.[13][14]

    • Reoxygenation Phase: The hypoxia buffer is replaced with standard, oxygenated culture medium. The cells are returned to a normoxic incubator (21% O2, 5% CO2).[14]

    • The test compound (e.g., 1 µM) is added at the onset of reoxygenation.[2]

    • After a set period of reoxygenation (e.g., 24-48 hours), cell viability and death are assessed using assays such as MTT, LDH release, or Annexin V staining.[2][13]

    • An increase in cell viability or a decrease in cell death markers in the compound-treated group compared to the vehicle-treated H/R group indicates a cytoprotective effect.

IV. Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz)

DOR_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi G-protein Pathway cluster_arrestin β-Arrestin Pathway Triazaspiro_Agonist 1,3,8-Triazaspiro Agonist DOR δ-Opioid Receptor (DOR) Triazaspiro_Agonist->DOR Binds Gi_protein Gi/o Protein AC Adenylyl Cyclase (AC) cAMP cAMP PKA PKA Ion_Channels K+ Channels GRK GRK DOR_P Phosphorylated DOR beta_Arrestin β-Arrestin Internalization Receptor Internalization

mPTP_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_consequences Consequences of mPTP Opening Ischemia_Reperfusion Ischemia/Reperfusion (e.g., Stroke) Oxidative_Stress Oxidative Stress (ROS) Ischemia_Reperfusion->Oxidative_Stress Ca_Overload Ca2+ Overload Ischemia_Reperfusion->Ca_Overload Mito_Ca Mitochondrial Ca2+ Uptake mPTP_Complex mPTP Complex (inc. ATP Synthase) Triazaspiro_Inhibitor 1,4,8-Triazaspiro Inhibitor mPTP_Open mPTP Opening Loss_MMP Loss of ΔΨm ATP_Depletion ATP Depletion Swelling Mitochondrial Swelling CytoC_Release Cytochrome c Release Cell_Death Neuronal Cell Death (Apoptosis/Necrosis)

Experimental Workflow Diagrams (Graphviz)

Arrestin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Seed_Cells Seed PathHunter® cells in 384-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add compounds to cells Prep_Compounds Prepare serial dilutions of Triazaspiro compounds Prep_Compounds->Add_Compounds Incubate_90min Incubate 90 min at 37°C Add_Compounds->Incubate_90min Add_Substrate Add detection substrate Incubate_90min->Add_Substrate Incubate_60min Incubate 60 min at RT Add_Substrate->Incubate_60min Read_Luminescence Read Luminescence Incubate_60min->Read_Luminescence Plot_Data Plot Dose-Response Curve Read_Luminescence->Plot_Data Calculate Calculate EC50 & Emax Plot_Data->Calculate

HR_Workflow cluster_hypoxia Hypoxia Phase cluster_reoxygenation Reoxygenation Phase Start Culture AC16 Cardiomyocytes Replace_Medium_H Replace with serum/glucose-free buffer Start->Replace_Medium_H Incubate_Hypoxia Incubate 4-5h in hypoxic chamber (1% O2) Replace_Medium_H->Incubate_Hypoxia Replace_Medium_R Replace with normal medium + Triazaspiro Inhibitor/Vehicle Incubate_Hypoxia->Replace_Medium_R Incubate_Normoxia Incubate 24-48h in normoxic chamber (21% O2) Replace_Medium_R->Incubate_Normoxia Analysis Assess Cell Viability/Death (MTT, LDH, Annexin V) Incubate_Normoxia->Analysis Result Compare Inhibitor vs. Vehicle Analysis->Result

References

Validating the In Vitro Promise of 1,3,8-Triazaspiro[4.5]decane-2,4-dione in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The journey from a promising in vitro discovery to a clinically viable therapeutic is fraught with challenges, with a critical bottleneck being the translation of laboratory findings into whole-organism efficacy and safety. This guide provides a comparative overview of the in vitro activities of 1,3,8-Triazaspiro[4.5]decane-2,4-dione and its derivatives, alongside a framework for their validation in relevant animal models. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary tools to navigate this crucial phase of drug development.

In Vitro Activity Profile of this compound Derivatives

The this compound scaffold has emerged as a versatile pharmacophore, with derivatives demonstrating a range of biological activities. Initial high-throughput screenings and subsequent optimization have identified lead compounds with potential therapeutic applications in pain management, anemia, and myelosuppression.

Derivatives of this compound have been identified as novel δ opioid receptor (DOR)-selective agonists.[1][2][3] These compounds show promise for treating neurologic and psychiatric disorders.[1][2][3] Another therapeutic application for this class of compounds is in the treatment of anemia, where they act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD) 1-3, leading to a significant upregulation of erythropoietin (EPO) in vivo.[4] Furthermore, these compounds have demonstrated myelostimulating activity in models of artificially induced myelosuppression.[5]

Comparative In Vitro Data

The following table summarizes the in vitro potency of representative this compound derivatives against their respective targets, compared to established modulators.

Compound ClassSpecific Derivative/ComparatorTargetAssay TypeIC50/EC50 (nM)Reference
DOR Agonist Compound 1 (this compound derivative)δ Opioid ReceptorcAMP Production180[1]
SNC80δ Opioid Receptorβ-arrestin 2 RecruitmentHigh Efficacy[1]
HIF PHD Inhibitor Spirohydantoin DerivativePHD1-3Enzymatic Assay<100 (for PHD2)[4]
Myelostimulator Spiroconnected N-alkoxyalkylpiperidine hydantoinsN/AIn vitro hematopoiesis assayNot Reported[5]
Aldose Reductase Inhibitor 2,3-dihydrospiro[4H-thiopyrano[2,3-b]pyridin-4,4'-imidazolidine]-2',5'-dioneAldose Reductase (ALR2)Enzymatic Assay960[6]
SorbinilAldose Reductase (ALR2)Enzymatic Assay650[6]

Validating In Vitro Findings in Animal Models

The successful transition from in vitro to in vivo relies on the selection of appropriate animal models that recapitulate key aspects of the human disease. Below are proposed experimental workflows for validating the therapeutic potential of this compound derivatives based on their in vitro activities.

Validation of DOR Agonist Activity in a Model of Inflammatory Pain

The anti-allodynic efficacy of novel DOR agonists can be assessed in a widely used model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[1][2]

G cluster_0 Pre-Treatment cluster_1 Induction & Treatment cluster_2 Assessment Acclimatization Animal Acclimatization (7 days) Baseline Measurement Baseline Paw Withdrawal Threshold (von Frey filaments) Acclimatization->Baseline Measurement CFA Injection Intraplantar CFA Injection (Induces inflammation) Baseline Measurement->CFA Injection Drug Administration Administer Test Compound or Vehicle (e.g., intraperitoneal) CFA Injection->Drug Administration Behavioral Testing Measure Paw Withdrawal Threshold (Post-treatment) Drug Administration->Behavioral Testing Data Analysis Compare withdrawal thresholds between groups Behavioral Testing->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Workflow for validating DOR agonist efficacy in a pain model.

Experimental Protocol:

  • Animals: Male and female C57BL/6 mice.[1]

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.

  • Drug Administration: The test compound or vehicle is administered at a specified time point after CFA injection, typically when inflammation is well-established.

  • Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments to determine the paw withdrawal threshold.

  • Data Analysis: The paw withdrawal thresholds of the treated group are compared to the vehicle control group to determine the anti-allodynic effect.

Validation of HIF PHD Inhibitor Activity for Anemia

The ability of HIF PHD inhibitors to stimulate erythropoiesis can be validated in naive animal models by measuring the increase in erythropoietin (EPO) levels.[4]

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Analysis Animal Grouping Randomize animals into treatment and control groups Compound Administration Administer HIF PHD inhibitor or vehicle (e.g., oral gavage) Animal Grouping->Compound Administration Blood Sampling Serial Blood Collection Compound Administration->Blood Sampling EPO Measurement Quantify plasma EPO levels (ELISA) Reticulocyte Count Measure circulating reticulocytes (Flow Cytometry) EPO Measurement->Reticulocyte Count Efficacy Determination Determine Erythropoietic Efficacy Reticulocyte Count->Efficacy Determination

Workflow for evaluating the in vivo efficacy of HIF PHD inhibitors.

Experimental Protocol:

  • Animals: Multiple preclinical species can be used, including mice and rats.[4]

  • Drug Administration: Test compounds are administered, often orally, to treatment groups.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples are collected at various time points post-dose to measure plasma drug concentrations and EPO levels.

  • Erythropoietic Response: Circulating reticulocyte numbers are quantified as a downstream marker of EPO activity.

  • Data Analysis: The magnitude and duration of EPO elevation and the reticulocyte response are correlated with drug exposure.

Validation of Myelostimulating Activity in a Myelosuppression Model

The regenerative capacity of myelostimulating agents can be evaluated in an animal model of chemotherapy-induced myelosuppression.[5]

G cluster_0 Induction cluster_1 Treatment cluster_2 Monitoring & Analysis Myelosuppression Induction Induce Myelosuppression (e.g., Cyclophosphamide injection) Drug Administration Administer Test Compound, Positive Control, or Vehicle Myelosuppression Induction->Drug Administration Blood & Bone Marrow Analysis Monitor peripheral blood counts and bone marrow cellularity Drug Administration->Blood & Bone Marrow Analysis Data Comparison Compare recovery of hematopoietic lineages between groups Blood & Bone Marrow Analysis->Data Comparison Assessment of Recovery Assessment of Recovery Data Comparison->Assessment of Recovery

Workflow for assessing myelostimulatory effects in vivo.

Experimental Protocol:

  • Animals: Laboratory mice.[5]

  • Induction of Myelosuppression: A myelosuppressive agent, such as cyclophosphamide, is administered to induce a temporary decline in hematopoietic cell populations.[5]

  • Treatment Regimen: Following the induction of myelosuppression, animals are treated with the test compound, a positive control (e.g., methyluracil), or a vehicle.[5]

  • Hematological Analysis: Peripheral blood is collected at regular intervals to monitor the recovery of white blood cells, granulocytes, and lymphocytes. Bone marrow aspirates can also be analyzed to assess the regeneration of hematopoietic progenitor cells.[5]

  • Data Analysis: The rate and extent of hematopoietic recovery in the treated groups are compared to the control groups.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for mechanism-based drug development and for identifying potential off-target effects.

Delta Opioid Receptor Signaling

DOR agonists typically exert their effects through G-protein-coupled receptor (GPCR) signaling. A key consideration in the development of new DOR agonists is their potential for β-arrestin 2 recruitment, which has been linked to adverse effects such as seizures and tachyphylaxis.[1]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling DOR_Agonist 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivative DOR δ Opioid Receptor DOR_Agonist->DOR Binds to G_Protein Gαi/o DOR->G_Protein Activates Beta_Arrestin β-arrestin 2 DOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesic Effects cAMP->Analgesia Adverse_Effects Potential Adverse Effects Beta_Arrestin->Adverse_Effects

Simplified signaling pathway for δ opioid receptor agonists.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The successful translation of in vitro findings into in vivo efficacy requires a systematic and rigorous validation process using relevant animal models. This guide provides a framework for these crucial preclinical studies, emphasizing the importance of detailed experimental protocols and a clear understanding of the underlying mechanisms of action. By bridging the gap between in vitro and in vivo research, we can accelerate the development of new medicines to address unmet medical needs.

References

Efficacy Showdown: 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives Emerge as a Potentially Safer Alternative to Oligomycin A for Modulating Mitochondrial Permeability

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives and Oligomycin A reveals distinct mechanisms of action and therapeutic potentials. While both compound classes interact with components of the F1FO-ATP synthase, the triazaspiro derivatives demonstrate a more targeted approach to inhibiting the mitochondrial permeability transition pore (mPTP) without the broad cellular toxicity associated with Oligomycin A's direct inhibition of ATP synthesis.

This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the efficacy and mechanisms of this compound derivatives and Oligomycin A. The following sections present quantitative data, in-depth experimental protocols, and visual diagrams of the relevant biological pathways and workflows to facilitate an objective evaluation.

Quantitative Efficacy: A Comparative Overview

Compound ClassTarget/ActivityReported Efficacy (IC50/EC50)Key Observations
This compound Derivatives Mitochondrial Permeability Transition Pore (mPTP) InhibitionPotent inhibitors (specific IC50 values not consistently reported in abstracts)Inhibit mPTP opening without affecting cellular ATP levels or viability, suggesting a safer profile.[1] Their mechanism is independent of the F O -ATP synthase c subunit Glu119 residue.[2] Some derivatives also exhibit myelostimulating and delta opioid receptor agonist activities.
Oligomycin A F1FO-ATP Synthase Inhibition~0.5 µg/mL (Bovine heart mitochondria, State 3 respiration); ~1 µM (Yeast mitochondria, ATP synthesis assay)A potent inhibitor of ATP synthesis by blocking the proton channel of the FO subunit.[3] This leads to reduced cellular energy production and can induce apoptosis.
Store-Operated Ca2+ Channel (SOC) Inhibition~2 µMThe concentration required to inhibit SOCs is significantly higher than that needed to block mitochondrial ATP production.

Delving into the Mechanisms: Distinct Modes of mPTP Inhibition

The primary distinction in the efficacy of these two compound classes lies in their interaction with the F1FO-ATP synthase and the subsequent effect on the mitochondrial permeability transition pore.

Oligomycin A directly binds to the F O subunit of ATP synthase, physically obstructing the proton channel. This not only halts ATP synthesis but is also believed to influence the conformation of the ATP synthase complex, which is a key component of the mPTP. The inhibition of the pore by Oligomycin A is linked to its interaction with the c subunit, specifically involving the glutamic acid residue 119 in yeast.

This compound derivatives , while also targeting the F1FO-ATP synthase complex to inhibit mPTP, do so through a more nuanced mechanism.[2][4] Studies have shown that their inhibitory effect on the mPTP is independent of the Glu119 residue of the c subunit.[2] This suggests that these derivatives modulate the pore's activity without directly blocking the proton translocation essential for ATP synthesis, thereby preserving cellular energy levels and reducing cytotoxicity.[1]

Comparative Mechanisms of mPTP Inhibition cluster_OligoA Oligomycin A Pathway cluster_Triaza This compound Derivative Pathway OligoA Oligomycin A ATP_Synthase_Oligo F1FO-ATP Synthase (FO Subunit - Glu119) OligoA->ATP_Synthase_Oligo Binds to Proton_Block Proton Channel Blockade ATP_Synthase_Oligo->Proton_Block Leads to mPTP_Inhibition_Oligo mPTP Inhibition ATP_Synthase_Oligo->mPTP_Inhibition_Oligo Modulates ATP_Inhibition ATP Synthesis Inhibition Proton_Block->ATP_Inhibition Triaza Triazaspiro Derivative ATP_Synthase_Triaza F1FO-ATP Synthase (c Subunit - Glu119 Independent) Triaza->ATP_Synthase_Triaza Binds to mPTP_Inhibition_Triaza mPTP Inhibition ATP_Synthase_Triaza->mPTP_Inhibition_Triaza Directly Modulates No_ATP_Inhibition Preserved ATP Synthesis mPTP_Inhibition_Triaza->No_ATP_Inhibition

A diagram illustrating the distinct molecular mechanisms of mPTP inhibition.

Experimental Protocols

Mitochondrial Permeability Transition Pore (mPTP) Assay

This protocol outlines a common method for assessing mPTP opening using a fluorescent dye, such as Calcein-AM, in combination with a quenching agent like cobalt chloride (CoCl2).

Objective: To quantify the opening of the mPTP in response to an inducer and the inhibitory effect of the test compounds.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Calcein-AM

  • Cobalt chloride (CoCl2)

  • mPTP inducer (e.g., Ionomycin, CaCl2)

  • Test compounds (this compound derivatives, Oligomycin A)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

  • Compound Incubation: Treat the cells with various concentrations of the test compounds for a predetermined period. Include a vehicle control.

  • Dye Loading: Load the cells with Calcein-AM in the presence of CoCl2. Calcein-AM is cell-permeable and becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases. CoCl2 quenches the fluorescence of Calcein in the cytoplasm but not in the mitochondria when the inner mitochondrial membrane is intact.

  • mPTP Induction: Add the mPTP inducer to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 535 nm emission for Calcein). A decrease in mitochondrial fluorescence indicates mPTP opening, as the influx of CoCl2 quenches the mitochondrial Calcein.

  • Data Analysis: Calculate the percentage of mPTP inhibition for each concentration of the test compound relative to the control (inducer only). Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Workflow for mPTP Assay start Start: Plate Cells incubate Incubate with Test Compounds start->incubate dye_load Load with Calcein-AM + CoCl2 incubate->dye_load induce Induce mPTP Opening dye_load->induce measure Measure Fluorescence induce->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

A simplified workflow diagram for the mPTP assay.
Colony-Forming Cell (CFC) Assay for Myelostimulation

This in vitro assay is the gold standard for assessing the function of hematopoietic stem and progenitor cells and is used to evaluate the myelostimulating potential of the triazaspiro derivatives.[5][6][7][8][9]

Objective: To determine the effect of test compounds on the proliferation and differentiation of hematopoietic progenitor cells into various myeloid colonies.

Materials:

  • Bone marrow or peripheral blood mononuclear cells

  • Methylcellulose-based semi-solid medium containing appropriate cytokines (e.g., GM-CSF, IL-3, SCF, EPO)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Test compounds

  • 35 mm culture dishes

  • Inverted microscope

Procedure:

  • Cell Preparation: Isolate mononuclear cells from bone marrow or peripheral blood.

  • Plating: Mix the cells with the methylcellulose medium and the test compounds at various concentrations.

  • Culture: Plate the cell/medium mixture into 35 mm culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

  • Colony Counting: Using an inverted microscope, count the number of colonies, such as colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, macrophage, megakaryocyte (CFU-GEMM).

  • Data Analysis: Compare the number and type of colonies in the treated cultures to the vehicle control to determine the myelostimulating effect of the compounds.

Conclusion

The available evidence strongly suggests that this compound derivatives represent a promising class of compounds for the modulation of the mitochondrial permeability transition pore. Their unique mechanism of action, which uncouples mPTP inhibition from the disruption of ATP synthesis, offers a significant potential safety advantage over traditional ATP synthase inhibitors like Oligomycin A. This makes them attractive candidates for further investigation in therapeutic areas where mPTP-mediated cell death is implicated, such as ischemia-reperfusion injury and neurodegenerative diseases. Furthermore, the additional reported biological activities, including myelostimulation, broaden their potential therapeutic applications. Future research should focus on conducting direct, head-to-head comparative studies to precisely quantify the mPTP inhibitory potency of these derivatives against Oligomycin A and other known mPTP modulators to fully elucidate their therapeutic index.

References

In Vivo Efficacy of a Novel δ-Opioid Receptor Agonist, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, in a Murine Inflammatory Pain Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic efficacy of a novel δ-opioid receptor (DOR) selective agonist, a derivative of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, with standard-of-care analgesics in a preclinical model of inflammatory pain. The data presented is intended to inform researchers and drug development professionals on the potential of this new chemical entity as a therapeutic for inflammatory pain states.

Executive Summary

A novel this compound derivative, identified as a potent and selective δ-opioid receptor (DOR) agonist, has demonstrated significant anti-allodynic effects in the Complete Freund's Adjuvant (CFA) model of inflammatory pain in mice.[1] This compound exhibits a dose-dependent reduction in mechanical hypersensitivity. When compared to standard analgesics, this novel DOR agonist shows a promising efficacy profile. Notably, conventional therapies such as the NSAID diclofenac have shown limited efficacy in reversing mechanical allodynia in the same model, while the opioid morphine demonstrates dose-dependent effects. The anticonvulsant gabapentin, typically used for neuropathic pain, also shows efficacy in reducing mechanical allodynia, albeit in different pain models. The unique mechanism of the this compound derivative, which is characterized by a bias towards G-protein signaling with minimal β-arrestin recruitment, suggests a potentially favorable side-effect profile compared to traditional opioids.[1][2]

Comparative Efficacy in Inflammatory Pain Model

The following tables summarize the in vivo efficacy of the novel this compound derivative ('Compound 1' from Meqbil et al., 2024) and standard analgesics in reducing mechanical allodynia in mice. The data for the novel compound and morphine (in the CFA model) are directly comparable. Data for gabapentin is from a neuropathic pain model and is included for broader context.

Table 1: Efficacy of Novel DOR Agonist in CFA-Induced Mechanical Allodynia

CompoundDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)% Maximal Possible Effect (%MPE)
Vehicle-0.4 ± 0.10
Compound 131.0 ± 0.243
Compound 1101.5 ± 0.379
Compound 1301.8 ± 0.4100

Data extracted from Meqbil et al., J Pharmacol Exp Ther, 2024.[1]

Table 2: Comparative Efficacy of Standard Analgesics in Mouse Pain Models

CompoundDose (mg/kg)Pain ModelPaw Withdrawal Threshold (g) (Mean ± SD/SEM) or Effect
Morphine3 (s.c.)CFA-induced inflammatory pain2.7 ± 0.2
Morphine10 (s.c.)CFA-induced inflammatory pain3.6 ± 0.7
Diclofenac5 (s.c.)CFA-induced inflammatory painNo significant increase from vehicle
Gabapentin30-51 (s.c.)Sciatic nerve ischemia (neuropathic pain)Increase from ~0.55g to ~1.85g
Gabapentin100 (i.p.)Spinal nerve ligation (neuropathic pain)Significant attenuation of tactile allodynia

Data for Morphine from Bull et al., bioRxiv, 2022.[3] Data for Diclofenac from Aguirre et al., Eur J Pharmacol, 2017.[4] Data for Gabapentin from various sources.[5][6][7]

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

To induce a persistent inflammatory pain state, C57BL/6 mice were administered a unilateral intraplantar injection of 20 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL) into the right hind paw.[1] This procedure leads to localized inflammation, edema, and hypersensitivity to mechanical and thermal stimuli. Behavioral testing was typically conducted 24 hours post-CFA injection, a time point at which peak inflammation and hypersensitivity are observed.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a painful response to a normally non-painful stimulus, was quantified using von Frey filaments. Mice were placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes. Calibrated von Frey filaments of increasing stiffness were applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold was determined using the up-down method. A positive response was defined as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.

Signaling Pathway and Mechanism of Action

The this compound derivative acts as a selective agonist at the δ-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). Upon binding, it preferentially activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The activation of the Gi/o pathway also leads to the modulation of ion channels, specifically the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby producing an analgesic effect. A key feature of this novel compound is its bias towards G-protein signaling with low recruitment of β-arrestin 2.[1][2] This is significant because β-arrestin recruitment is often associated with the development of tolerance and other adverse effects of opioid agonists.

G_protein_biased_DOR_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DOR_Agonist This compound Derivative DOR δ-Opioid Receptor (DOR) DOR_Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates beta_arrestin β-Arrestin 2 (Low Recruitment) DOR->beta_arrestin Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (GIRK, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Leads to Ion_Channels->Analgesia Contributes to

Caption: G-protein biased signaling pathway of the novel DOR agonist.

Experimental Workflow

The in vivo validation of the this compound derivative followed a standardized preclinical workflow for analgesic drug screening.

experimental_workflow Animal_Acclimation Animal Acclimation (C57BL/6 Mice) Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing CFA_Induction Induction of Inflammatory Pain (CFA Injection) Baseline_Testing->CFA_Induction Pain_Development Pain Model Development (24 hours) CFA_Induction->Pain_Development Drug_Administration Drug Administration (Vehicle, Compound 1, Comparators) Pain_Development->Drug_Administration Post_Drug_Testing Post-Treatment Behavioral Testing (von Frey at various time points) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (Paw Withdrawal Thresholds, %MPE) Post_Drug_Testing->Data_Analysis

Caption: Standard workflow for in vivo analgesic efficacy testing.

Conclusion

The novel this compound derivative demonstrates promising anti-allodynic effects in a mouse model of inflammatory pain, with a dose-dependent efficacy profile. Its performance, when contextualized with standard analgesics, suggests it as a viable candidate for further preclinical development. The compound's unique G-protein biased signaling at the δ-opioid receptor may translate to a better safety and tolerability profile compared to conventional opioids. Further studies are warranted to explore its efficacy in other pain modalities, such as neuropathic and visceral pain, and to fully characterize its pharmacokinetic and safety profiles.

References

G-Protein Signaling Bias of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the G-protein signaling bias of novel 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives targeting the δ-opioid receptor (DOR). The development of biased agonists, which selectively activate G-protein signaling over β-arrestin pathways, is a promising strategy for designing safer and more effective therapeutics.[1][2] This is particularly relevant for conditions like chronic pain and neurological disorders where DORs are a key target.[3][4][5] Traditional DOR agonists have faced challenges in clinical trials due to adverse effects such as seizures and tachyphylaxis, which may be linked to β-arrestin recruitment.[3][4] The this compound chemotype has been identified as a novel class of DOR agonists with a favorable bias towards G-protein signaling.[3][4][5]

Comparative Analysis of Signaling Profiles

A study identified three this compound derivatives (referred to as compounds 1, 2, and 3) as novel DOR-selective agonists.[3] These compounds demonstrated submicromolar binding affinity for the DOR and acted as agonists in G-protein activation assays.[3] Notably, they exhibited low efficacy in recruiting β-arrestin 2, indicating a bias towards the G-protein signaling pathway.[3] The most potent of these, compound 1, was found to be selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs).[3][4][5]

The following table summarizes the quantitative data on the binding affinity and functional activity of these compounds at the human δ-opioid receptor.

CompoundBinding Affinity (Kᵢ, nM)G-protein Activation (pEC₅₀)G-protein Activation (Eₘₐₓ, % of baseline)β-arrestin 2 Recruitment (pEC₅₀)β-arrestin 2 Recruitment (Eₘₐₓ, % of baseline)
Compound 1 180 ± 506.5 ± 0.1100 ± 2-<10
Compound 2 320 ± 906.2 ± 0.198 ± 3-<10
Compound 3 810 ± 1505.8 ± 0.195 ± 4-<10

Data sourced from Meqbil et al., 2024.[3]

Signaling Pathways and Bias

GPCRs, upon activation by a ligand, can signal through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The this compound derivatives show a preference for the G-protein pathway at the δ-opioid receptor.

cluster_0 Ligand Binding and Receptor Activation cluster_1 Biased G-protein Signaling Pathway cluster_2 Minimized β-arrestin Pathway Ligand\n(this compound derivative) Ligand (this compound derivative) DOR DOR Ligand\n(this compound derivative)->DOR Binds to Activated DOR Activated DOR DOR->Activated DOR Activates G-protein\n(Gαi/o) G-protein (Gαi/o) Activated DOR->G-protein\n(Gαi/o) Preferentially Activates β-arrestin 2 β-arrestin 2 Activated DOR->β-arrestin 2 Weakly Recruits Adenylate Cyclase Adenylate Cyclase G-protein\n(Gαi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Cellular Response\n(e.g., Analgesia) Cellular Response (e.g., Analgesia) cAMP->Cellular Response\n(e.g., Analgesia) Leads to Adverse Effects\n(e.g., Seizures, Tachyphylaxis) Adverse Effects (e.g., Seizures, Tachyphylaxis) β-arrestin 2->Adverse Effects\n(e.g., Seizures, Tachyphylaxis) Potential for

DOR Signaling Bias of this compound Derivatives.

Experimental Protocols

The determination of G-protein signaling bias for the this compound derivatives involved two key functional assays: a cAMP accumulation assay to measure G-protein activation and a β-arrestin recruitment assay.

G-protein Activation Assay (cAMP GloSensor™ Assay)

This assay quantifies the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi/o-coupled δ-opioid receptor.

  • Cell Culture: HEK293 cells stably expressing the human δ-opioid receptor and a cAMP-sensitive biosensor (GloSensor™) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated.

  • Compound Treatment: The this compound derivatives are added to the cells at varying concentrations, followed by the addition of forskolin to stimulate cAMP production.

  • Signal Detection: After an incubation period, the luminescent signal generated by the GloSensor™ in response to cAMP levels is measured using a luminometer.

  • Data Analysis: The reduction in the luminescent signal in the presence of the test compounds, relative to the forskolin-only control, is used to determine the potency (pEC₅₀) and efficacy (Eₘₐₓ) of G-protein activation.

β-arrestin 2 Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin 2 to the activated δ-opioid receptor.

  • Cell Culture: CHO-K1 cells stably co-expressing the human δ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag are cultured.

  • Cell Plating: Cells are plated in 384-well plates and incubated.

  • Compound Stimulation: The test compounds are added to the cells at various concentrations and incubated to allow for receptor activation and β-arrestin 2 recruitment.

  • Signal Generation: A detection reagent containing the Enzyme Donor (ED) substrate is added. The proximity of the EA-tagged β-arrestin 2 to the ProLink™-tagged receptor upon recruitment allows for the complementation of the β-galactosidase enzyme, leading to the hydrolysis of the substrate and the generation of a chemiluminescent signal.

  • Data Analysis: The luminescent signal is quantified, and the dose-response curves are analyzed to determine the potency (pEC₅₀) and efficacy (Eₘₐₓ) of β-arrestin 2 recruitment.

cluster_gprotein G-protein Activation (cAMP Assay) cluster_barrestin β-arrestin Recruitment (PathHunter Assay) Cells (DOR + GloSensor) Cells (DOR + GloSensor) Add Compound + Forskolin Add Compound + Forskolin Cells (DOR + GloSensor)->Add Compound + Forskolin Measure Luminescence Measure Luminescence Add Compound + Forskolin->Measure Luminescence Calculate pEC50 & Emax Calculate pEC50 & Emax Measure Luminescence->Calculate pEC50 & Emax Cells (DOR-ProLink + β-arr2-EA) Cells (DOR-ProLink + β-arr2-EA) Add Compound Add Compound Cells (DOR-ProLink + β-arr2-EA)->Add Compound Add Detection Reagent Add Detection Reagent Add Compound->Add Detection Reagent Measure Chemiluminescence Measure Chemiluminescence Add Detection Reagent->Measure Chemiluminescence Calculate pEC50 & Emax Calculate pEC50 & Emax Measure Chemiluminescence->Calculate pEC50 & Emax

Workflow for G-protein and β-arrestin Signaling Assays.

Conclusion

The this compound derivatives represent a novel chemotype of δ-opioid receptor agonists that exhibit a significant bias towards G-protein signaling with minimal β-arrestin 2 recruitment.[3] This signaling profile is desirable for the development of new analgesics and other therapeutics targeting the DOR, as it may separate the desired therapeutic effects from the adverse effects associated with β-arrestin pathway activation.[3][4] Further structure-activity relationship studies could lead to the development of even more potent and biased clinical candidates from this promising chemical scaffold.[3]

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3,8-Triazaspiro[4.5]decane-2,4-dione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, a compound utilized in various research and development applications. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves and eye protection.[2][3] In environments where dust formation is possible, ensure adequate ventilation and use respiratory protection.[2][4]

Handling: Handle the compound in a well-ventilated area.[3] Avoid the formation of dust and aerosols.[2][3] Use non-sparking tools to prevent ignition sources.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Consult a Professional Service: Contact a licensed waste disposal company to arrange for the pickup and disposal of the chemical.[4] Provide them with the Safety Data Sheet (SDS) to ensure they are fully aware of the material's properties.

  • Packaging for Disposal:

    • Keep the compound in its original or a suitable, tightly closed container.[3][4]

    • Label the container clearly with the chemical name: this compound.

  • Accidental Release Management:

    • In the event of a spill, evacuate personnel from the affected area.[2][4]

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • Avoid creating dust.[4]

    • For containment, sweep up the spilled material and place it in a suitable, closed container for disposal.[4][5]

    • Prevent the product from entering drains.[2][4]

Disposal Options

The most common and recommended disposal method is incineration.

  • Incineration: Burn the material in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be performed by a licensed facility.

Key Safety and Handling Summary

Precaution CategorySpecific ActionCitation
Personal Protective Equipment Wear chemical-impermeable gloves, protective clothing, and eye/face protection.[1][2][3]
Use respiratory protection if dust is generated.[1][2][4]
Handling Use in a well-ventilated area.[1][3]
Avoid dust formation.[2][3][4]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[1][3]
Accidental Release Evacuate area, wear PPE, prevent dust, and do not allow to enter drains.[2][4][5]
Disposal Contact a licensed professional waste disposal service.[4]
Dispose of as unused product in accordance with applicable laws.[4]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_start Start cluster_assessment Initial Assessment cluster_handling Safe Handling & Packaging cluster_disposal Disposal Route cluster_contingency Contingency Plan start Have this compound for Disposal assess_quantity Assess Quantity and Contamination start->assess_quantity wear_ppe Wear Appropriate PPE (Gloves, Goggles, etc.) assess_quantity->wear_ppe spill Accidental Spill Occurs assess_quantity->spill package Package in a Labeled, Closed Container wear_ppe->package contact_professional Contact Licensed Waste Disposal Service package->contact_professional provide_sds Provide Safety Data Sheet contact_professional->provide_sds arrange_pickup Arrange for Professional Pickup provide_sds->arrange_pickup spill_procedure Follow Spill Cleanup Procedure: - Evacuate - Ventilate - Contain without dust - Collect for disposal spill->spill_procedure spill_procedure->package

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,3,8-Triazaspiro[4.5]decane-2,4-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as Acute Toxicity Category 4 (Oral) , signified by the GHS07 pictogram and the signal word "Warning".[1] The primary hazard is that it is harmful if swallowed.[1] While specific data for this compound is limited, information from structurally similar compounds suggests potential for skin and eye irritation. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment

Proper selection and use of PPE are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound, with quantitative data based on recommendations for compounds with similar hazard profiles.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents skin contact. Double gloving is recommended for handling larger quantities or for prolonged tasks.
- Thickness: ≥ 0.2 mmProvides a sufficient barrier against incidental contact.
- Breakthrough Time: > 480 minutes (for similar compounds)Indicates high resistance to permeation by chemicals with similar properties. Always inspect gloves before use.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Skin and Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Chemical-resistant apronRecommended when handling larger quantities or when there is a significant risk of splashes.
Closed-toe shoesProtects feet from spills.
Respiratory Protection Use in a well-ventilated area or in a chemical fume hoodMinimizes inhalation of airborne particles.
NIOSH-approved N95 or P95 respiratorRecommended for operations that may generate dust, such as weighing or transferring powder, especially outside of a fume hood.

Step-by-Step Handling Protocol

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound and any other chemicals being used.

  • Designate a Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to avoid dust inhalation.

  • Assemble all Materials: Gather all necessary equipment, including the chemical, glassware, weighing paper, and waste containers, before starting the procedure.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

Handling:

  • Weighing: If weighing the solid, do so on a tared weigh paper or in a suitable container within a fume hood or a ventilated balance enclosure to minimize dust dispersion.

  • Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste: Unused or excess this compound should be collected in a clearly labeled, sealed container designated for toxic chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with the contents, including the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, awaiting pickup.

  • Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Review SDS prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Assemble Materials prep2->prep3 prep4 Don PPE prep3->prep4 handle1 Weigh/Transfer (Avoid Dust) prep4->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 handle4 Remove PPE handle3->handle4 disp1 Segregate Waste (Chemical & Contaminated) handle4->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.